Arteflene
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4R,5R,8S)-4-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6O3/c1-10-15(26)8-13-9-16(10)27-28-17(13,2)6-5-11-3-4-12(18(20,21)22)7-14(11)19(23,24)25/h3-7,10,13,16H,8-9H2,1-2H3/b6-5-/t10-,13+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRTVPZZJAADL-DAHZFVMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC1=O)C(OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@H](CC1=O)[C@](OO2)(C)/C=C\C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318573 | |
| Record name | Arteflene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123407-36-3 | |
| Record name | Arteflene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123407-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arteflene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123407363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arteflene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTEFLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PE5HV9NF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arteflene (Ro 42-1611): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent developed by Hoffmann-La Roche. Its discovery was inspired by the naturally occurring peroxide yingzhaosu A, a traditional Chinese remedy. Unlike the more prevalent artemisinin derivatives, this compound possesses a distinct 2,3-dioxabicyclo[3.3.1]nonane core structure. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, with a focus on the technical details relevant to researchers in the field of antimalarial drug development.
Discovery and Development
The quest for novel antimalarial agents, particularly those effective against emerging drug-resistant strains of Plasmodium falciparum, led researchers at Hoffmann-La Roche to investigate synthetic peroxides. The structural elucidation of yingzhaosu A, isolated from the Chinese plant Artabotrys uncinatus, provided a key pharmacological lead.[1][2] While sharing the crucial endoperoxide bridge with the artemisinin class of antimalarials, yingzhaosu A's different core structure offered a new avenue for synthetic exploration.
This compound was the result of a rational drug design program aimed at creating a chemically stable and potent synthetic analog of yingzhaosu A.[3] The development process involved the synthesis and screening of a series of analogs to establish structure-activity relationships, leading to the selection of Ro 42-1611 for further preclinical and clinical evaluation.[3]
Chemical Synthesis
The synthesis of this compound is a multi-step process, with reported routes starting from chiral precursors such as (R)-carvone or (S)-limonene.[4] A key strategy employed by the Roche group involved the preparation of a pivotal aldehyde intermediate, which then served as a versatile precursor for the introduction of various side chains.[4]
Experimental Protocol: Synthesis of the 2,3-dioxabicyclo[3.3.1]nonane Core
While detailed, proprietary industrial synthesis protocols are not fully public, the general approach to constructing the core bicyclic peroxide system involves a thiol-olefin co-oxygenation (TOCO) reaction. This free-radical mediated process allows for the efficient formation of the endoperoxide bridge.
Illustrative Protocol for a Model System:
-
Initiation: A solution of a suitable terpene derivative (e.g., a limonene derivative), a thiol initiator (e.g., thiophenol), and a photosensitizer (e.g., methylene blue) in an appropriate solvent (e.g., dichloromethane) is prepared.
-
Photo-oxygenation: The reaction mixture is cooled to a low temperature (e.g., -78 °C) and irradiated with a light source (e.g., a sodium lamp) while bubbling oxygen through the solution.
-
Radical Cyclization: The photochemically generated singlet oxygen reacts with the olefin to form an allylic hydroperoxide. The thiol initiator then promotes a cascade of radical reactions, leading to the cyclization and formation of the 2,3-dioxabicyclo[3.3.1]nonane ring system.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired endoperoxide core structure.
Further synthetic steps are then required to introduce the specific side chain of this compound.
Mechanism of Action
The antimalarial activity of this compound is contingent upon its endoperoxide bridge. The currently accepted mechanism of action involves the reductive cleavage of this bridge, a process catalyzed by ferrous iron (Fe(II)), which is present in high concentrations within the parasite's food vacuole as a result of hemoglobin digestion.[5][6]
This cleavage generates highly reactive and cytotoxic carbon-centered radicals.[5][7] These radicals are believed to be the primary parasiticidal agents, acting through the alkylation of essential parasite biomolecules, such as proteins and heme, thereby disrupting vital cellular functions and leading to parasite death.[8]
Biological Activity and Pharmacokinetics
This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro and in vivo.[2] Notably, some studies have shown it to be more active against chloroquine-resistant strains.[2]
In Vitro Activity
The 50% inhibitory concentration (IC50) values of this compound against various P. falciparum strains are summarized in the table below.
| P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference(s) |
| K1 | Chloroquine-resistant | 10.5 | [9] |
| NF54 | Chloroquine-sensitive | 19.8 | [9] |
| FCM 29 | Chloroquine-resistant | - | [10] |
| L-3 | Chloroquine-sensitive | - | [10] |
| L-16 | Chloroquine-sensitive | - | [10] |
Note: Specific IC50 values for all strains were not consistently available in the reviewed literature.
In Vivo Activity
The in vivo efficacy of this compound has been evaluated using the Peters 4-day suppressive test in mice infected with Plasmodium berghei.
| Administration Route | ED50 (mg/kg/day) | Reference(s) |
| Subcutaneous | 2.6 | [11] |
| Oral | - | [2] |
Note: Specific oral ED50 values were not consistently available in the reviewed literature, though oral activity has been established.
Pharmacokinetics
Pharmacokinetic studies have been conducted in various animal models and in humans. A key characteristic of this compound is its low and variable oral bioavailability, which is attributed to extensive first-pass metabolism.[12]
| Species | Oral Bioavailability (%) | Apparent Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| Mouse | 0.6 | 1.4 - 4.7 | - | - | [12] |
| Rat | 4-5 | 1.4 - 4.7 | - | - | [12] |
| Dog | 2.5 ± 1 | 1.4 - 4.7 | - | - | [12] |
| Marmoset | ≤ 0.5 | 1.4 - 4.7 | - | - | [12] |
| Cynomolgus Monkey | < 0.5 | 1.4 - 4.7 | - | - | [12] |
| Human | - | - | - | - | [12] |
Note: Cmax and AUC values are dose-dependent and vary across studies. A major metabolite, Ro 47-6936, contributes significantly to the in vivo activity and has about one-fourth the in vitro activity of the parent drug.[12]
Conclusion
This compound represents a significant achievement in the rational design of synthetic antimalarial peroxides. Its unique chemical structure and potent activity against drug-resistant parasites underscore the value of exploring novel pharmacophores. While its development was ultimately halted, the extensive research into its synthesis, mechanism of action, and pharmacokinetic properties provides valuable insights for the ongoing development of new and effective treatments for malaria. The data and methodologies presented in this guide serve as a technical resource for researchers dedicated to this critical area of global health.
References
- 1. This compound compared with mefloquine for treating Plasmodium falciparum malaria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of the bicyclic peroxide Ro 42-1611 (this compound) in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Biomimetic Fe(II)-mediated degradation of this compound (Ro-42-1611). The first EPR spin-trapping evidence for the previously postulated secondary carbon-centered cyclohexyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Main Radical and Products Resulting from a Reductive Activation of the Antimalarial this compound (Ro 42-1611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dokumen.pub [dokumen.pub]
- 12. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Arteflene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent, developed as an analog of the natural Chinese compound yingzhaosu A. Structurally distinct from the artemisinin class of compounds, this compound shares a core mechanistic feature: the iron-mediated cleavage of its endoperoxide bridge, which is crucial for its parasiticidal activity. This guide provides a detailed examination of the current understanding of this compound's mechanism of action, drawing from available preclinical and clinical data. It covers the bioactivation cascade, potential cellular targets, metabolic pathways, and relevant experimental methodologies.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued development of novel antimalarial agents. Endoperoxides, such as the artemisinins, have been a cornerstone of malaria treatment for decades. This compound, a synthetic peroxide, represents an effort to develop new antimalarials with improved properties[1]. Its mechanism of action is of significant interest for understanding its efficacy, potential for resistance, and for the development of future endoperoxide-based therapies.
Bioactivation: The Heme-Mediated Trigger
The prevailing hypothesis for the activation of this compound, and endoperoxides in general, is the interaction with ferrous iron (Fe²⁺), which is abundant in the malaria parasite in the form of heme, a byproduct of hemoglobin digestion[2].
The proposed activation cascade is as follows:
-
Uptake: this compound enters the P. falciparum-infected erythrocyte and accumulates within the parasite.
-
Heme Interaction: In the parasite's acidic food vacuole, where hemoglobin is digested, this compound's endoperoxide bridge interacts with Fe²⁺ from heme.
-
Reductive Cleavage: This interaction leads to the reductive cleavage of the endoperoxide bridge, generating highly reactive oxygen and subsequent carbon-centered radicals[2].
-
Cytotoxicity: These radical species are non-specific and highly cytotoxic, alkylating and damaging a variety of essential biomolecules within the parasite, ultimately leading to its death.
Figure 1: Heme-mediated activation of this compound.
Cellular Targets and Protein Alkylation
One of the proteins identified as a target for artemisinins is the P. falciparum translationally controlled tumor protein (TCTP).
Quantitative Data
In Vitro Activity
This compound has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The available data on its 50% inhibitory concentration (IC₅₀) are summarized below.
| P. falciparum Strain | Chloroquine Sensitivity | This compound IC₅₀ | Reference |
| K1 | Resistant | 2.7 ng/mL | [5] |
| FcB1 | Resistant | 49 nM | [1] |
Note: A comprehensive table of IC₅₀ values for this compound against a wide panel of P. falciparum strains is not available in the current literature. The data presented here are from individual studies.
Pharmacokinetics and Metabolism
Pharmacokinetic studies have been conducted in both animals and humans. This compound generally exhibits a short half-life and undergoes extensive first-pass metabolism[6]. A major metabolite, 8-hydroxythis compound, has been identified[7].
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Doses)
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) | Reference |
|---|---|---|---|---|---|
| 300 mg | - | - | 1.7 - 3.3 | 2 - 4 | [7] |
| up to 1800 mg | Linearly increases with dose | Linearly increases with dose | 1.7 - 3.3 | 2 - 4 |[7] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t½: Elimination half-life. Specific values for Cmax and AUC were not provided in the abstract.
Table 3: Biliary Excretion of this compound Metabolites in Rats (following a 35 µmol/kg IV dose of [¹⁴C]this compound) [2]
| Metabolite | % of Dose Excreted in Bile (0-3 h) |
|---|---|
| 8-hydroxythis compound glucuronide | 14.2 ± 3.9 |
| cis and trans enone isomers | 13.5 ± 4.6 |
Clinical Efficacy
Clinical trials have shown that this compound leads to a rapid clearance of parasites, although monotherapy has been associated with a high recrudescence rate. The 50% and 90% parasite clearance times for this compound were found to be comparable to those of mefloquine in one study, though specific values were not provided in the available literature[5].
Metabolic Pathway
In vivo studies in rats have elucidated the primary metabolic pathways of this compound. The metabolism involves bioactivation, which is not catalyzed by microsomal cytochrome P-450 enzymes, and hydroxylation followed by glucuronidation[2].
Figure 2: Proposed metabolic pathway of this compound in rats.
Experimental Protocols
In Vitro Antimalarial Activity Assay (General Protocol)
This protocol outlines the general steps for determining the IC₅₀ of an antimalarial compound against P. falciparum.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolism of the antimalarial endoperoxide Ro 42-1611 (this compound) in the rat: evidence for endoperoxide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability and pharmacokinetics of Ro 42-1611 (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Arteflene Structure-Activity Relationship Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteflene (Ro 42-1611) is a synthetic antimalarial agent belonging to the endoperoxide class of compounds, structurally analogous to the naturally occurring yingzhaosu A. The potent antimalarial activity of this compound and its derivatives is intrinsically linked to the 2,3-dioxabicyclo[3.3.1]nonane core, which mediates the generation of cytotoxic radical species within the malaria parasite. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and related yingzhaosu A analogues. It summarizes key structural modifications that influence antimalarial efficacy, details relevant experimental protocols for synthesis and biological evaluation, and visualizes the proposed mechanism of action and experimental workflows.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. Endoperoxides, such as the clinically vital artemisinin and its derivatives, represent a critical class of antimalarials. This compound, a synthetic derivative of yingzhaosu A, has demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. Understanding the SAR of the this compound scaffold is paramount for the rational design of next-generation endoperoxide antimalarials with improved potency, pharmacokinetic profiles, and reduced toxicity.
Core Structure and Mechanism of Action
The pharmacophore of this compound is the 2,3-dioxabicyclo[3.3.1]nonane ring system. The prevailing hypothesis for its mechanism of action involves the iron(II)-mediated cleavage of the endoperoxide bridge. This reaction is thought to be initiated by heme, which is released during the digestion of hemoglobin by the parasite in its intraerythrocytic stage. The cleavage of the peroxide bond generates highly reactive carbon-centered radicals that subsequently alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.
Structure-Activity Relationship (SAR) Analysis
| Modification Site | Structural Change | Effect on Antimalarial Activity | Reference |
| 2,3-Dioxabicyclo[3.3.1]nonane Core | Removal or replacement of the endoperoxide bridge | Abolishes activity | General knowledge |
| Ring System | Introduction of a keto group | Increased activity | |
| Side Chain | Aliphatic or aromatic lipophilic tail | Essential for activity | |
| C14 Position (Yingzhaosu A) | Epimerization (C14-epi-yingzhaosu A) | Moderate in vitro activity (IC50 = 56 nM vs 115 nM for yingzhaosu A against K1 strain) |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and biological evaluation of this compound and its analogues.
General Synthesis of Yingzhaosu A Analogues
A common synthetic route to the 2,3-dioxabicyclo[3.3.1]nonane core involves the peroxidation of dienes.
Protocol:
-
Peroxidation: A diene substrate is subjected to peroxidation. One reported method utilizes a Co(II)-catalyzed reaction in the presence of molecular oxygen and triethylsilane. The reaction conditions, including solvent and substrate concentration, can influence the product composition.
-
Intramolecular Cyclization: The peroxidation reaction generates unsaturated peroxy radical intermediates that undergo intramolecular cyclization to form the 2,3-dioxabicyclo[3.3.1]nonane ring system.
-
Purification and Characterization: The resulting analogues are purified using standard chromatographic techniques (e.g., column chromatography). The structure and purity of the final products are confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
In Vitro Antimalarial Activity Assay
The in vitro activity of this compound analogues is typically assessed against cultured P. falciparum strains.
Protocol:
-
Parasite Culture: A chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1, W2) strain of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
Assay: Asynchronous cultures of P. falciparum are exposed to a range of concentrations of the test compounds in 96-well microtiter plates.
-
Growth Inhibition Measurement: After a defined incubation period (e.g., 48-72 hours), parasite growth inhibition is determined using methods such as:
-
Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by microscopic counting.
-
Fluorometric/Colorimetric Assays: Assays that measure parasite-specific enzymes (e.g., lactate dehydrogenase) or nucleic acid content (e.g., SYBR Green I) are commonly used for higher throughput.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)
The in vivo efficacy is evaluated in a murine malaria model, typically using Plasmodium berghei.
Protocol:
-
Animal Model: Swiss albino mice are used for the study.
-
Infection: Mice are infected intraperitoneally with P. berghei-infected erythrocytes.
-
Drug Administration: The test compounds are administered orally or via another relevant route once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group, and the percentage of suppression is calculated. The 50% and 90% effective doses (ED50 and ED90) can be determined from the dose-response data.
Metabolism of this compound
Studies in rats have shown that this compound undergoes significant metabolism. The principal biliary metabolites identified were 8-hydroxythis compound glucuronide and the cis and trans isomers of an α,β-unsaturated ketone (enone). The formation of the enone is consistent with the iron-mediated cleavage of the endoperoxide bridge. Bioactivation is a major metabolic pathway, and the reaction is not catalyzed by microsomal cytochrome P-450 enzymes.
Conclusion
The antimalarial activity of this compound is critically dependent on its endoperoxide-containing 2,3-dioxabicyclo[3.3.1]nonane core. Structure-activity relationship studies on yingzhaosu A analogues have highlighted the importance of a keto group within the ring system and a lipophilic side chain for enhanced potency. The proposed mechanism of action, involving iron-mediated radical formation and subsequent alkylation of parasitic biomolecules, provides a framework for the rational design of new derivatives. The experimental protocols outlined in this guide serve as a foundation for the synthesis and evaluation of novel this compound analogues in the ongoing effort to combat malaria. Further quantitative SAR studies are warranted to refine the design of the next generation of endoperoxide antimalarials with superior efficacy and safety profiles.
Arteflene: A Physicochemical and Mechanistic Profile for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteflene (Ro 42-1611) is a synthetic antimalarial agent that belongs to the class of endoperoxide-containing compounds, structurally related to the natural products artemisinin and yingzhaosu.[1][2] Its development was a significant step in the search for new antimalarials with improved stability and pharmacokinetic profiles compared to early artemisinin derivatives.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its proposed mechanism of action and metabolic pathways to support its application in research and drug development.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
| Property | Value | Reference |
| Chemical Structure | (1S,4R,5R,8S)-4-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one | [3] |
| Molecular Formula | C₁₉H₁₈F₆O₃ | [3][4] |
| Molecular Weight | 408.34 g/mol | [3][4] |
| Melting Point | 124°C | [1] |
| LogP (Octanol/Water) | 4.7 | [3] |
| Solubility | - Insoluble in water.[1]- Soluble in Dimethyl Sulfoxide (DMSO).[4] | [1][4] |
| pKa | Data not publicly available. | |
| Stability | - Crystalline material is stable.[1]- Stable in solution, except in the presence of strong bases or strong reducing agents.[1] | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard pharmaceutical industry practices and can be adapted for this compound.
Determination of Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water by shaking equal volumes of the two solvents together for 24 hours at the desired temperature (e.g., 25°C).
-
Similarly, saturate water with n-octanol.
-
Separate the two phases after equilibration.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a separatory funnel, add a defined volume of the this compound stock solution and a defined volume of the n-octanol-saturated water (e.g., a 1:1 or other appropriate volume ratio depending on the expected LogP).
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This point can be determined from the inflection point of a titration curve.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable co-solvent (e.g., a mixture of water and methanol or DMSO) to achieve a known concentration. The use of a co-solvent is necessary due to the low aqueous solubility of this compound.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers.
-
Place the this compound solution in a thermostatted vessel and bubble with nitrogen to remove dissolved carbon dioxide.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of any ionizable groups.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa can be determined from the pH value at the half-equivalence point of the titration curve. For sparingly soluble compounds, extrapolation methods may be required to determine the aqueous pKa from data obtained in co-solvent mixtures.
-
Stability Assessment by HPLC
A stability-indicating HPLC method can be used to assess the degradation of this compound under various stress conditions.
Principle: The method should be able to separate the intact drug from its degradation products, allowing for the quantification of the remaining drug over time.
Methodology:
-
Method Development:
-
Develop an HPLC method (e.g., reversed-phase with a C18 column) that provides good resolution between this compound and its potential degradation products. The mobile phase could consist of a mixture of acetonitrile and water or a buffer. Detection is typically performed using a UV detector at an appropriate wavelength.
-
-
Forced Degradation Studies:
-
Subject solutions of this compound to various stress conditions, including:
-
Acidic Conditions: e.g., 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Conditions: e.g., 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Conditions: e.g., 3% H₂O₂ at a specified temperature (e.g., 60°C).
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solution to light according to ICH guidelines.
-
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples by the developed HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Mechanism of Action and Metabolic Pathways
The antimalarial activity of this compound, like other artemisinin-type drugs, is attributed to the cleavage of its endoperoxide bridge. This process is thought to be activated by intraparasitic iron, leading to the generation of cytotoxic radical species that damage parasite macromolecules.
Caption: Proposed mechanism of action of this compound.
This compound undergoes significant metabolism in vivo. The primary metabolic pathways involve hydroxylation and subsequent glucuronidation, as well as bioactivation to form enone derivatives.[5] A major metabolite, 8-hydroxythis compound, has been identified.[5]
Caption: Major metabolic pathways of this compound.
Conclusion
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Metabolism of the antimalarial endoperoxide Ro 42-1611 (this compound) in the rat: evidence for endoperoxide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Yingzhaosu A Analogues: A Technical Guide to the Core Structure of Arteflene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic pathways leading to Yingzhaosu A and its potent analogue, Arteflene. Highlighting the construction of the core 2,3-dioxabicyclo[3.3.1]nonane system, this document offers detailed experimental methodologies, quantitative data, and visualizations of the synthetic and mechanistic pathways.
Introduction
Yingzhaosu A, a natural endoperoxide isolated from the plant Artabotrys uncinatus, has demonstrated significant antimalarial properties.[1] Its unique 2,3-dioxabicyclo[3.3.1]nonane core is the key pharmacophore responsible for its activity. However, the low natural abundance of Yingzhaosu A has spurred efforts to develop synthetic analogues with improved efficacy and pharmacokinetic profiles. This compound (Ro 42-1611) is a prominent synthetic analogue that has shown considerable promise as an antimalarial agent.[2]
This guide focuses on the chemical synthesis of these complex molecules, providing a comprehensive resource for researchers in medicinal chemistry and drug development.
Total Synthesis of Yingzhaosu A
The total synthesis of Yingzhaosu A has been achieved through various routes, with a notable approach starting from the readily available monoterpene (S)-limonene. This synthesis is characterized by the strategic construction of the endoperoxide bridge and the stereoselective introduction of functional groups.
A reported total synthesis of Yingzhaosu A was accomplished in eight steps with an overall yield of 7.3%, starting from (S)-limonene.[3][4][5] A key feature of this synthesis is a multicomponent free-radical domino reaction to construct the bridged bicyclic endoperoxide core.[3][4][5]
Key Experimental Protocols for Yingzhaosu A Synthesis
Step 1: Formation of Aldehydoperoxide Synthon
A crucial intermediate, an aldehydoperoxide, is synthesized from (S)-limonene. This process involves a selective hydrogenation of a carbon-carbon double bond in the presence of the sensitive peroxide and aldehyde functionalities.[3][4]
Step 2: Mukaiyama Aldol Reaction and Dehydration
The two major synthons, the aldehydoperoxide and a complementary five-carbon unit, are coupled via a Mukaiyama aldol reaction. This is followed by an in situ dehydration under mild, buffered basic conditions to yield a peroxidic enone.[3][4][5]
Step 3: Stereoselective Reduction
The final step involves the stereoselective reduction of the carbonyl group in the peroxidic enone. Using an (R)-CBS catalyst affords Yingzhaosu A after in situ desilylation.[3][4][5]
Quantitative Data for Yingzhaosu A Synthesis
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1-8 | Total Synthesis | (S)-Limonene | - | Yingzhaosu A | 7.3 (overall) | [3][4][5] |
| 3 | Stereoselective Reduction | Peroxidic enone | (R)-CBS catalyst | Yingzhaosu A | Not specified | [3][4][5] |
Synthesis of this compound (Ro 42-1611)
This compound is a synthetic analogue of Yingzhaosu A, featuring a modified side chain. The synthesis of this compound also centers on the construction of the 2,3-dioxabicyclo[3.3.1]nonane core, followed by the introduction of the characteristic bis(trifluoromethyl)phenyl group. A known synthesis starts from (5R)-(-)-carvone.
Synthetic Pathway of this compound
The synthesis of this compound can be summarized in the following key transformations:
-
Epoxidation of (5R)-(-)-carvone: Oxidation of (5R)-(-)-carvone with a peroxy acid such as m-chloroperbenzoic acid (m-CPBA).
-
Condensation: Reaction of the resulting cyclohexenone derivative with ethyltriphenylphosphonium bromide.
-
Photochemical Oxidation: Methylene blue-catalyzed photochemical oxidation to form the 2,3-dioxabicyclo[3.3.1]nonane core.
-
Ozonolysis: Cleavage of a vinyl group to an aldehyde.
-
Wittig Condensation: Final coupling with 2,4-bis(trifluoromethyl)benzyltriphenylphosphonium bromide to install the side chain.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound starting from (5R)-(-)-carvone.
Mechanism of Action: Iron-Induced Degradation
The antimalarial activity of Yingzhaosu A and its analogues is believed to stem from the cleavage of the endoperoxide bridge, a reaction catalyzed by intraparasitic iron (II).[1][6] This process generates highly reactive carbon-centered radicals that can alkylate and damage vital parasitic proteins, leading to parasite death.
Signaling Pathway of Bioactivation
The proposed mechanism involves a Fenton-type reaction where ferrous iron reduces the peroxide bond, leading to the formation of an oxygen-centered radical. Subsequent rearrangement and fragmentation generate a cyclohexyl radical and an unsaturated ketone, both of which are potent alkylating agents.[1][6]
Caption: Proposed mechanism of action for Yingzhaosu A and its analogues.
Quantitative Antimalarial Activity Data
The following table summarizes the reported in vitro and in vivo antimalarial activities of Yingzhaosu A and its C(14)-epimer.
| Compound | Assay | Target | IC50 (nM) | ED50 (mg/kg) | Reference |
| Yingzhaosu A | in vitro | P. falciparum (K1 strain) | 115 | - | [5] |
| C(14)-epi-Yingzhaosu A | in vitro | P. falciparum (K1 strain) | 56 | - | [5] |
| Yingzhaosu A | in vivo | P. berghei (NY strain) | - | 250 | [5] |
| C(14)-epi-Yingzhaosu A | in vivo | P. berghei (NY strain) | - | 90 | [5] |
Conclusion
The synthetic routes to Yingzhaosu A and its analogue this compound demonstrate elegant strategies for the construction of the complex 2,3-dioxabicyclo[3.3.1]nonane core. Understanding these synthetic pathways and the underlying mechanism of action is crucial for the development of new and more effective endoperoxide-based antimalarial drugs. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to combating malaria.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total syntheses of Yingzhaosu A and of its C(14)-epimer including the first evaluation of their antimalarial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Carbon-Centered Radical Formation by Arteflene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent whose therapeutic action is contingent upon its bioactivation to form cytotoxic carbon-centered radicals. This technical guide provides an in-depth overview of the mechanism of radical formation, experimental methodologies for its characterization, and quantitative data derived from preclinical studies. The information presented herein is intended to support further research and development of endoperoxide-based therapeutics.
Mechanism of Action: Iron-Mediated Bioactivation
The primary mechanism of action for this compound involves the reductive cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe(II)).[1][2] This bioactivation is a critical step, as the parent compound is relatively stable, but the resulting radical species are potent alkylating agents that contribute to parasite killing.[3] This process is not dependent on microsomal cytochrome P-450 enzymes, indicating a direct chemical interaction with iron sources within the parasite.[1]
The reaction proceeds as follows:
-
Reductive Cleavage: The endoperoxide bridge of this compound interacts with Fe(II), leading to a single-electron transfer and homolytic cleavage of the oxygen-oxygen bond.
-
Radical Cascade: This initial step generates an oxygen-centered radical, which rapidly rearranges to form a more stable, secondary carbon-centered cyclohexyl radical.[2]
-
Product Formation: The radical cascade culminates in the formation of stable end-products, primarily cis- and trans-isomers of an α,β-unsaturated ketone (enone), specifically 4-[2',4' bis(trifluoromethyl)phenyl]-3-buten-2-one.[1][2] These enones serve as surrogate markers for in vivo bioactivation.[2]
Quantitative Data
The following tables summarize key quantitative data from studies on this compound metabolism and bioactivation.
Table 1: In Vivo Metabolism of [¹⁴C]this compound in Rats [1]
| Parameter | Value (Mean ± S.D.) |
| Route of Administration | Intravenous |
| Dose | 35 µmol/kg |
| Total Radiolabel Recovery in Bile (5h) | 42.2 ± 7.0% |
| 8-Hydroxythis compound Glucuronide in Bile (0-3h) | 14.2 ± 3.9% of dose |
| cis- and trans-Enone Isomers in Bile (0-3h) | 13.5 ± 4.6% of dose |
| Total Radiolabel Recovery in Urine (24h) | 15.3 ± 1.6% |
Table 2: this compound Metabolite Formation in Isolated Perfused Rat Livers and Hepatocytes [2]
| Experimental System | Initial this compound Conc. | cis-Enone Recovery | trans-Enone Recovery |
| Perfused Liver (2h) | 52 µM | 8.1 ± 3.4% | 11.3 ± 4.6% |
| Hepatocyte Suspension (3h) | 10 µM | 14.8 ± 7.1% | 2.1 ± 1.0% |
| Cultured Hepatocytes | 10 µM | 18.6 ± 6.9% | 3.3 ± 2.2% |
Table 3: In Vitro Cytotoxicity of this compound [2]
| Cell Type | Exposure Time | Cytotoxic Concentration | Effect |
| Isolated Rat Hepatocytes | 24h | ≥ 50 µM | Significant cytotoxicity (tetrazolium reduction assay), cellular glutathione depletion |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the formation of carbon-centered radicals from this compound.
Electron Paramagnetic Resonance (EPR) Spin Trapping
This protocol is a generalized procedure for the detection of the cyclohexyl radical, which would require optimization for specific experimental conditions.
Objective: To detect and characterize the transient carbon-centered cyclohexyl radical formed from the reaction of this compound with Fe(II).
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄) or other Fe(II) source
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or a suitable buffer)
-
EPR spectrometer
-
Flat cell or capillary tube for sample introduction
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the Fe(II) salt in a deoxygenated buffer or solvent.
-
Prepare a stock solution of the spin trap (DMPO). A typical concentration range for DMPO is 50-100 mM.
-
In an EPR-compatible tube, mix the this compound solution and the DMPO solution.
-
Initiate the reaction by adding the Fe(II) solution to the this compound/DMPO mixture.
-
Immediately place the sample into the cavity of the EPR spectrometer.
-
Record the EPR spectrum. Typical instrument settings for detecting nitroxide adducts are:
-
Microwave Frequency: X-band (~9.5 GHz)
-
Modulation Frequency: 100 kHz
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution)
-
Sweep Width: 100 G, centered at ~3400 G
-
Time Constant: 0.1 s
-
Sweep Time: 60-120 s
-
-
Analyze the resulting spectrum for the characteristic hyperfine splitting pattern of the DMPO-cyclohexyl radical adduct.
HPLC-MS/MS Analysis of this compound and its Metabolites
This is a representative protocol based on methods for similar endoperoxides and would require optimization for this compound and its specific metabolites.
Objective: To separate and quantify this compound, its enone metabolites, and 8-hydroxythis compound from biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound, the cis- and trans-enones, and 8-hydroxythis compound by infusing standard solutions of each analyte.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximal signal intensity of the target analytes.
Sample Preparation (from plasma or bile):
-
Protein precipitation: Add 3 volumes of cold acetonitrile to 1 volume of sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of this compound in primary rat hepatocytes.
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Primary rat hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary rat hepatocytes in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for the desired time period (e.g., 24 hours).
-
After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathways and Workflows
References
Arteflene: A Review of Preclinical Mutagenicity Test Results
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arteflene (Ro 42-1611), a synthetic peroxide antimalarial agent, underwent a comprehensive battery of mutagenicity tests during its preclinical development. The available scientific literature indicates that this compound was found to be non-mutagenic in these assays.[1][2] While the detailed quantitative data from the original preclinical toxicology reports by Hoffmann-La Roche are not publicly available, this guide provides a summary of the likely assays performed, their standard protocols, and representative data for a negative result. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the genotoxicity profile of this compound and related compounds.
Overview of Mutagenicity Testing
Mutagenicity testing is a critical component of preclinical drug safety evaluation, designed to identify substances that can cause genetic mutations. A standard battery of tests is typically employed to assess different endpoints, including gene mutations, chromosomal damage (clastogenicity), and changes in chromosome number (aneugenicity). Based on the era of this compound's development, this battery likely included the bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.
Summary of this compound Mutagenicity Data
Published research summarily states that this compound was "found negative in a battery of mutagenicity tests".[1][2] This suggests that in the standard assays conducted, this compound did not induce a significant, dose-dependent increase in mutations or chromosomal damage. The following tables present illustrative data representing typical negative results for the assays likely performed for this compound.
It is critical to note that the following tables are representative examples and do not reflect actual reported data for this compound.
Data Presentation
Table 1: Representative Bacterial Reverse Mutation Assay (Ames Test) Data
| Test Strain | Test Substance | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Mutagenicity Ratio (T/C) | Result |
| TA98 | Vehicle Control | 0 | - | 25 ± 4 | - | Negative |
| This compound | 5 | - | 28 ± 5 | 1.1 | Negative | |
| 50 | - | 26 ± 3 | 1.0 | Negative | ||
| 500 | - | 29 ± 6 | 1.2 | Negative | ||
| 5000 | - | 24 ± 4 | 1.0 | Negative | ||
| Positive Control | - | - | 250 ± 21 | 10.0 | Positive | |
| TA100 | Vehicle Control | 0 | + | 110 ± 12 | - | Negative |
| This compound | 5 | + | 115 ± 15 | 1.0 | Negative | |
| 50 | + | 120 ± 11 | 1.1 | Negative | ||
| 500 | + | 112 ± 14 | 1.0 | Negative | ||
| 5000 | + | 108 ± 10 | 1.0 | Negative | ||
| Positive Control | - | + | 850 ± 75 | 7.7 | Positive |
Table 2: Representative In Vitro Chromosomal Aberration Assay Data
| Cell Line | Test Substance | Concentration (µg/mL) | Metabolic Activation (S9) | % Metaphases with Aberrations | Result |
| CHO-K1 | Vehicle Control | 0 | - | 2.0 | Negative |
| This compound | 10 | - | 2.5 | Negative | |
| 100 | - | 3.0 | Negative | ||
| 1000 | - | 2.8 | Negative | ||
| Positive Control | - | - | 25.0 | Positive | |
| Vehicle Control | 0 | + | 2.2 | Negative | |
| This compound | 10 | + | 2.6 | Negative | |
| 100 | + | 3.1 | Negative | ||
| 1000 | + | 2.9 | Negative | ||
| Positive Control | - | + | 28.5 | Positive |
Table 3: Representative In Vivo Micronucleus Assay Data
| Species | Test Substance | Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | PCE/(PCE+NCE) Ratio | Result |
| Mouse | Vehicle Control | 0 | 0.2 ± 0.1 | 0.55 | Negative |
| This compound | 200 | 0.2 ± 0.1 | 0.53 | Negative | |
| 400 | 0.3 ± 0.2 | 0.51 | Negative | ||
| 800 | 0.2 ± 0.1 | 0.49 | Negative | ||
| Positive Control | - | 5.5 ± 1.2 | 0.35 | Positive |
Experimental Protocols
The following are detailed, standardized methodologies for the key mutagenicity assays likely employed in the preclinical safety evaluation of this compound.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes encoding for amino acid synthesis (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Methodology:
-
Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations.
-
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance.
-
Main Experiment:
-
The test substance at various concentrations is mixed with the bacterial culture and, in the case of metabolic activation, the S9 mixture.
-
This mixture is then plated on a minimal agar medium.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies on each plate is counted.
-
-
Controls: Negative (vehicle) and positive controls (known mutagens for each strain) are included in each experiment.
-
Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.
In Vitro Mammalian Chromosomal Aberration Test
Principle: This assay assesses the ability of a test substance to induce structural chromosomal damage in cultured mammalian cells. Cells are treated with the test substance, and then arrested in metaphase. Chromosomes are then harvested, stained, and microscopically examined for aberrations such as chromatid and chromosome breaks, gaps, and exchanges.
Methodology:
-
Cell Culture: Mammalian cell lines such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes are cultured.
-
Treatment: The cells are exposed to the test substance at various concentrations for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration, with and without metabolic activation (S9).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Analysis: A predetermined number of metaphase spreads (e.g., 100-200) are analyzed for each concentration for the presence of chromosomal aberrations.
-
Controls: Negative (vehicle) and positive controls (known clastogens) are included.
-
Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test
Principle: This assay detects chromosomal damage or damage to the mitotic apparatus in vivo. Rodents are treated with the test substance, and bone marrow or peripheral blood is collected. The immature erythrocytes (polychromatic erythrocytes, PCEs) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Methodology:
-
Animal Dosing: Typically, rodents (mice or rats) are administered the test substance, usually via the clinical route of administration, at multiple dose levels.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment. Peripheral blood can also be used.
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are made on microscope slides. The slides are then stained to differentiate between PCEs and normochromatic erythrocytes (NCEs).
-
Analysis: A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.
-
Controls: Negative (vehicle) and positive controls (known in vivo clastogens) are included.
-
Evaluation: A substance is considered genotoxic if it produces a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs and the results are outside the historical negative control range.
Visualizations
The following diagrams illustrate the general workflows for the mutagenicity assays described above.
Figure 1. General workflow for the bacterial reverse mutation (Ames) test.
Figure 2. Workflow for the in vitro chromosomal aberration assay.
References
Methodological & Application
Application Note: In Vitro Cultivation of Plasmodium falciparum for Arteflene Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, presents a significant global health challenge due to the emergence and spread of drug-resistant strains.[1] The continuous in vitro cultivation of its asexual erythrocytic stages, a technique pioneered by Trager and Jensen, is a cornerstone of malaria research.[1][2][3][4] This methodology provides a crucial platform for studying parasite biology and for the in vitro screening of novel antimalarial compounds.[1][4] Arteflene, a synthetic endoperoxide, is an antimalarial agent whose efficacy needs to be rigorously evaluated against various parasite strains.[5]
This application note provides detailed protocols for the continuous culture of P. falciparum, synchronization of the parasite life cycle, and the determination of this compound's 50% inhibitory concentration (IC50) using the widely adopted SYBR Green I-based fluorescence assay.[6][7]
Section 1: Continuous In Vitro Culture of P. falciparum
Successful cultivation of P. falciparum relies on mimicking the host environment, which requires specific culture media, human erythrocytes, and a controlled gas atmosphere.[8]
Materials and Reagents
Consistent parasite growth is best achieved by preparing the complete medium from powdered RPMI 1640.[8] The components for the complete culture medium (CCM) are detailed below.
| Component | Stock Concentration | Volume for 500 mL | Final Concentration |
| RPMI 1640 Powder (with L-Glutamine) | - | 5.22 g | 1X |
| Sterile, Cell Culture Grade Water | - | to 500 mL | - |
| HEPES Buffer | 1 M | 12.5 mL | 25 mM |
| Sodium Bicarbonate (NaHCO3) | 7.5% w/v | 14 mL | 2.1 g/L |
| Gentamicin Sulfate | 10 mg/mL | 1 mL | 20 µg/mL |
| Human Serum (Type A+) or Albumax II | 100% | 50 mL or 2.5 g | 10% v/v or 0.5% w/v |
| Hypoxanthine (optional but recommended) | 10 mg/mL | 2.5 mL | 50 µg/mL |
| Table 1: Composition of Complete Culture Medium (CCM) for P. falciparum.[8][9][10][11] |
Protocol 1.1: Preparation of Human Erythrocytes
-
Obtain whole human blood (Type O+ or A+) in a tube with an anticoagulant. Blood should be fresh and not older than two weeks.[12][13]
-
Transfer the blood to a sterile conical tube and centrifuge at 500 x g for 5 minutes to pellet the erythrocytes.
-
Aspirate and discard the plasma and the buffy coat (the white layer of leukocytes above the red blood cells).
-
Wash the packed red blood cells (RBCs) by resuspending them in 5-10 volumes of incomplete RPMI 1640 (CCM without serum/Albumax).
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat the wash step two more times.[9][14]
-
After the final wash, resuspend the packed RBCs to a 50% hematocrit (e.g., 5 mL packed RBCs + 5 mL incomplete RPMI 1640). This 50% RBC stock can be stored at 4°C for up to two weeks.[9]
Protocol 1.2: Thawing and Initiating Cultures from Cryopreserved Stock
-
Prepare sterile thawing solutions: 3.5% NaCl, 1.6% NaCl, and 0.9% NaCl.[14]
-
Rapidly thaw a cryovial of parasite-infected RBCs from liquid nitrogen in a 37°C water bath.[9]
-
Transfer the thawed suspension to a sterile tube. Add 0.2 volumes of 3.5% NaCl dropwise while gently mixing to lyse the erythrocytes. Let it stand for 3-5 minutes.[14]
-
Add 10 volumes of 1.6% NaCl slowly, followed by centrifugation at 500 x g for 5 minutes.
-
Discard the supernatant and wash the pellet with 10 volumes of 0.9% NaCl. Centrifuge again.
-
Finally, wash the pellet with complete culture medium (CCM).
-
Resuspend the parasite pellet in CCM at a 5% hematocrit in a culture flask and add an equal volume of fresh, washed 50% RBC stock.
-
Place the flask in an incubator at 37°C with a specific gas mixture (e.g., 3% CO2, 1% O2, 96% N2) or in a CO2 incubator with a candle jar.[8][9][15]
Protocol 1.3: Routine Maintenance of Asynchronous Cultures
-
Maintain cultures at a 3-6% hematocrit.[9]
-
Change the culture medium daily to replenish nutrients and remove metabolic waste.[10]
-
Monitor parasite growth by preparing a thin blood smear from the culture, fixing with methanol, and staining with 10% Giemsa solution.[9]
-
Count the number of parasitized erythrocytes out of ~500 total cells to determine the parasitemia percentage.[10]
-
When parasitemia exceeds 5-6%, dilute the culture with fresh, washed RBCs and CCM to bring the parasitemia down to 0.5-1%.[10][14]
References
- 1. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 2. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound compared with mefloquine for treating Plasmodium falciparum malaria in children [pubmed.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Cultivation of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaresearch.eu [malariaresearch.eu]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 12. Synchronous culture of Plasmodium falciparum at high parasitemia levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synchronous culture of Plasmodium falciparum at high parasitemia levels | Springer Nature Experiments [experiments.springernature.com]
- 14. iddo.org [iddo.org]
- 15. mmv.org [mmv.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Arteflene in a Plasmodium berghei Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteflene (Ro 42-1611) is a synthetic peroxide antimalarial compound developed as an analog of yingzhaosu A, a natural product from the Chinese medicinal plant Artabotrys uncinatus.[1] Like other artemisinin-class drugs, its antimalarial activity is attributed to the endoperoxide bridge, which is crucial for its mechanism of action.[1] Preclinical studies in murine models are a critical step in the evaluation of new antimalarial candidates. The Plasmodium berghei-infected mouse is a widely used and validated model for assessing the in vivo efficacy of potential antimalarial drugs, providing insights into a compound's activity against blood-stage parasites.[1]
These application notes provide a detailed overview of the protocols for evaluating the in vivo efficacy of this compound using the P. berghei mouse model, with a focus on the 4-day suppressive test (Peter's Test). Additionally, this document summarizes the available efficacy data and illustrates the experimental workflow and proposed mechanism of action.
Quantitative Data Presentation
While specific ED50 and ED90 values for this compound (Ro 42-1611) from the primary preclinical studies are not publicly available in detail, published reports from its development indicate high efficacy. This compound has been described as a highly effective antimalarial drug, active at low oral or parenteral doses against P. berghei in mice.[1] Its suppressive and prophylactic properties are reported to be comparable to chloroquine and superior to early artemisinin derivatives like qinghaosu, artemether, and artesunic acid.[1]
For comparative purposes, the table below presents reported efficacy data for other artemisinin derivatives against P. berghei in mice. This provides a context for the expected potency of compounds in this class.
| Compound | Strain | Administration Route | Efficacy Metric | Value | Reference |
| This compound (Ro 42-1611) | P. berghei | Oral / Parenteral | ED50 / ED90 | Activity comparable to chloroquine and superior to artemether/artesunic acid. Specific values not publicly available. | Jaquet et al., 1994[1] |
| Dihydroartemisinin | P. berghei | Intramuscular | Cure Rate | 47% at 10 mg/kg/day for 3 days | van Agtmael et al., 1999 |
| Artemisinin | P. berghei | Intramuscular | Recrudescence | 100% at 10 mg/kg/day for 3 days | van Agtmael et al., 1999 |
| Artesunate | P. berghei | Intramuscular | Recrudescence | 100% at 10 mg/kg/day for 3 days | van Agtmael et al., 1999 |
Experimental Protocols
The 4-day suppressive test is the standard primary in vivo assay to evaluate the schizonticidal activity of a compound on early rodent malaria infection.
Protocol: 4-Day Suppressive Test (Peter's Test)
1. Objective: To assess the in vivo antimalarial activity of a test compound (this compound) against an early infection of Plasmodium berghei in mice.
2. Materials:
-
Animals: Swiss albino mice (male, 20 ± 2g).
-
Parasite: Chloroquine-sensitive Plasmodium berghei strain (e.g., ANKA).
-
Donor Mice: Mice with a parasitemia of 20-30% to serve as blood donors.
-
Test Compound: this compound, dissolved or suspended in an appropriate vehicle.
-
Vehicle Control: 70% Tween-80 and 30% ethanol, diluted 10-fold with distilled water, or a 3:7 mixture of DMSO and 1% carboxymethylcellulose (CMC).
-
Positive Control: Chloroquine (10 mg/kg).
-
Equipment: Microscopes, glass slides, Giemsa stain, syringes, oral gavage needles, sterile saline.
3. Inoculum Preparation: a. Collect blood from a donor mouse with 20-30% P. berghei parasitemia via cardiac puncture or tail vein into a heparinized tube. b. Dilute the blood with sterile physiological saline such that 0.2 mL contains approximately 1 x 107 parasitized red blood cells.
4. Experimental Procedure: a. Randomly divide the mice into experimental groups (typically 5 mice per group):
- Group I: Negative Control (Vehicle only)
- Group II: Positive Control (Chloroquine)
- Group III-V: Test Groups (e.g., different dose levels of this compound) b. On Day 0, infect all mice intraperitoneally (IP) with 0.2 mL of the prepared inoculum (1 x 107 infected erythrocytes). c. Three hours post-infection, administer the first dose of the test compound, positive control, or vehicle to the respective groups. Administration is typically oral (p.o.) or subcutaneous (s.c.). d. Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).
5. Monitoring and Data Collection: a. On Day 4 (24 hours after the last dose), prepare thin blood smears from the tail of each mouse. b. Fix the smears with methanol and stain with Giemsa. c. Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of at least 1,000 red blood cells under a microscope. d. Calculate the average percentage of parasitemia for each group. e. Determine the percentage of suppression using the following formula:
- % Suppression = [(A - B) / A] * 100
- Where A = Mean parasitemia in the negative control group, and B = Mean parasitemia in the treated group. f. (Optional) Monitor the mice for mean survival time (MST).
6. Data Analysis: The dose-response data can be used to calculate the 50% and 90% effective doses (ED50 and ED90) by plotting the percentage of suppression against the log of the dose.
Visualizations
Experimental Workflow
Caption: Workflow of the 4-day suppressive test for in vivo antimalarial screening.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound activation and action in Plasmodium.
References
Application Notes and Protocols for the Administration of Arteflene in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral and parenteral administration of Arteflene in murine models, tailored for research and preclinical drug development. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (Ro 42-1611) is a synthetic peroxide antimalarial compound.[1][2] In murine models of malaria, it has demonstrated efficacy against blood-stage parasites of Plasmodium berghei.[1] Understanding the appropriate administration protocols is crucial for accurate and reproducible experimental outcomes in preclinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the administration of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration | Parenteral Administration | Reference |
| Bioavailability | 0.6% | 4-5 fold higher efficacy than oral | [3] |
| Metabolism | Extensive first-pass metabolism | - | [3] |
| Active Metabolite | A major metabolite (MA) contributes to in vivo activity | - | [3] |
Table 2: Efficacy of this compound Against Plasmodium berghei in Mice
| Administration Route | Efficacy | Reference |
| Oral | Active at low doses | [1] |
| Parenteral | 4-5 times more effective than oral administration | [3] |
Experimental Protocols
Detailed methodologies for the oral and parenteral administration of this compound in mice are provided below. These protocols are based on established practices in rodent drug administration.
Oral Administration Protocol (Oral Gavage)
Oral gavage ensures the precise delivery of a specified dose of this compound directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 70% sorbitol, corn oil, or a solution of 0.5% hydroxyethylcellulose and 0.2% Tween 80 in water)
-
Gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Accurately weigh the required amount of this compound.
-
Suspend this compound in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing or stirring. The volume to be administered should not exceed 10 ml/kg of the mouse's body weight.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume of the this compound suspension to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is gently advanced.
-
Once the needle is in the stomach, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
Parenteral Administration Protocols
Parenteral routes, such as intraperitoneal and subcutaneous injections, are significantly more effective for this compound administration due to bypassing the first-pass metabolism.[3]
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a suitable oil)
-
Syringes (1 ml) with needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Dissolve or suspend the accurately weighed this compound in the sterile vehicle to the desired concentration.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the required injection volume.
-
Securely restrain the mouse, exposing its abdomen.
-
Tilt the mouse's head downwards to a 30-45 degree angle to allow the abdominal organs to shift cranially.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution/suspension slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Materials:
-
This compound
-
Sterile vehicle
-
Syringes (1 ml) with needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Prepare the this compound formulation as described for IP injection.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood. If no blood is drawn, inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersal of the injected volume.
-
Return the mouse to its cage and observe for any local or systemic reactions.
-
Mandatory Visualizations
Experimental Workflow for this compound Administration in Mice
Caption: Experimental workflow for this compound administration in mice.
Proposed Mechanism of Action of Artemisinins
This compound, as an artemisinin derivative, is believed to share a common mechanism of action involving the generation of radical species.
Caption: Proposed mechanism of action for artemisinin compounds.
Conclusion
The protocols outlined in this document provide a standardized approach for the oral and parenteral administration of this compound in mice. Adherence to these detailed methodologies will enhance the consistency and reliability of experimental data in the preclinical evaluation of this antimalarial agent. The significant difference in efficacy between oral and parenteral routes highlights the importance of selecting the appropriate administration method based on the specific research objectives.
References
- 1. Antimalarial activity of the bicyclic peroxide Ro 42-1611 (this compound) in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Arteflene in Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteflene (Ro 42-1611) is a synthetic antimalarial compound analogous to the natural peroxide yingzhaosu A.[1] Accurate and precise quantification of this compound in biological matrices, particularly blood and plasma, is crucial for pharmacokinetic studies, dose-finding regimens, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound in blood samples, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely used and robust method. Information on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for related compounds is also presented as a reference for higher sensitivity assays.
Analytical Methods Overview
The primary method for the quantification of this compound in plasma is HPLC-UV.[2][3] This technique offers a balance of sensitivity, specificity, and accessibility for many laboratories. For compounds in the same class, such as artemether and artesunate, LC-MS/MS methods have also been developed, providing higher sensitivity and selectivity, which can be adapted for this compound if lower detection limits are required.[4][5][6][7]
Data Summary: HPLC-UV Method for this compound
| Parameter | Value | Reference |
| Analyte | This compound | [2][3] |
| Matrix | Plasma | [2][3] |
| Detection Method | HPLC-UV | [2][3] |
| Limit of Quantification (LOQ) | 45 ng/mL | [3] |
| Sample Volume | 0.5 mL | [3] |
| Elimination Half-Life | 2 - 4 hours | [2] |
| Time to Maximum Concentration (Tmax) | 1.7 - 3.3 hours | [2] |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Human Plasma
This protocol is based on the methods described in pharmacokinetic studies of this compound.[2][3]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 0.5 mL of human plasma into a clean polypropylene centrifuge tube.
-
Add a suitable internal standard (IS). For this compound, a structurally similar and stable compound not present in the sample should be chosen.
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of n-hexane and diethyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
UV Detection Wavelength: Determined by obtaining the UV spectrum of this compound. For related artemisinin compounds, wavelengths around 210-220 nm are common.[8]
-
Column Temperature: 30°C.
3. Method Validation Parameters (Illustrative)
Based on common practices for similar bioanalytical methods, the following validation parameters should be assessed:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a range (e.g., 50 - 5000 ng/mL) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability should be assessed. This compound, like other artemisinins, may be unstable, especially at room temperature and in certain biological matrices.[9][10] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
Considerations for Method Development and Sample Handling
-
Stability: Artemisinin derivatives can be unstable. It is crucial to evaluate the stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, room temperature).[9][10] Samples should be processed promptly and stored at -70°C or lower if not analyzed immediately.
-
Metabolites: this compound is metabolized in the body, with the 8-hydroxy-metabolite being a significant component found in plasma.[2] Depending on the scope of the study, the analytical method may need to be adapted to simultaneously quantify the parent drug and its major metabolites.
-
Internal Standard: The choice of internal standard is critical for achieving accurate and precise results. It should mimic the analyte's behavior during extraction and analysis.
-
Alternative Methods: For studies requiring higher sensitivity, developing an LC-MS/MS method is recommended. The principles of sample preparation would be similar, but the detection would be more specific and sensitive. Existing LC-MS/MS methods for other artemisinins can serve as a starting point for method development.[4][5][6][7]
References
- 1. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerability and pharmacokinetics of Ro 42-1611 (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. Heat stabilization of blood spot samples for determination of metabolically unstable drug compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Identification of Arteflene Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, detection, and identification of drug metabolites in complex biological matrices. This application note provides a detailed protocol for the identification of this compound metabolites in plasma samples using HPLC-MS.
The metabolism of this compound is extensive, primarily occurring through first-pass metabolism, and leads to several key metabolites.[1] In rats, major biliary metabolites identified are 8-hydroxythis compound glucuronide and the cis and trans isomers of an enone.[2] A principal urinary metabolite is believed to be a glycine conjugate of an enone derivative.[2] Furthermore, 8-hydroxythis compound is known to be formed by both rat and human liver microsomes.[2] Another significant metabolite, designated as MA (Ro 47-6936), has been observed in the plasma of various species, including humans, and contributes to the overall in vivo antimalarial activity.[1]
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis to identify these and other potential metabolites of this compound.
Experimental Protocols
Sample Preparation (Plasma)
This protocol describes a protein precipitation method, a common and effective technique for extracting small molecules like drug metabolites from plasma.
Materials:
-
Human or animal plasma containing this compound metabolites
-
Acetonitrile (ACN), HPLC grade, ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-25 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Method
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow (Desolvation): 800 L/hr
-
Gas Flow (Cone): 50 L/hr
-
Mass Range: m/z 100-1000
-
Acquisition Mode:
-
Full Scan MS: To detect all ions within the specified mass range.
-
Data-Dependent MS/MS (or TopN): To acquire fragmentation spectra of the most abundant ions from the full scan. Set the collision energy to a ramp (e.g., 15-40 eV) to obtain informative fragment ions.
-
Data Presentation
The following table summarizes the expected quantitative data for this compound and its known metabolites. The exact m/z values and retention times will vary depending on the specific instrumentation and chromatographic conditions used.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ m/z | Key Fragment Ions (m/z) | Expected Retention Time |
| This compound | C16H16F6O2 | 382.1003 | 383.1076 | To be determined | Later eluting |
| 8-Hydroxythis compound | C16H16F6O3 | 398.0952 | 399.1025 | Loss of H2O | Earlier than this compound |
| Enone Metabolite | C12H8F6O | 294.0479 | 295.0552 | To be determined | Variable (cis/trans isomers) |
| 8-Hydroxythis compound Glucuronide | C22H24F6O9 | 574.1273 | 575.1346 | Loss of glucuronic acid (176 Da) | Earlier eluting |
| Enone-Glycine Conjugate | C14H11F6NO3 | 367.0643 | 368.0716 | Loss of glycine (75 Da) | Earlier eluting |
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Proposed metabolic pathway of this compound.
References
Application Notes and Protocols for Designing Clinical Trials of Arteflene Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteflene is a synthetic peroxide antimalarial agent, structurally analogous to the natural compound yingzhaosu.[1] Its mechanism of action is believed to involve the iron(II)-mediated cleavage of its endoperoxide bridge, leading to the generation of cytotoxic carbon-centered radicals that damage parasite proteins.[2] Like other artemisinin derivatives, this compound exhibits rapid parasiticidal activity but possesses a short elimination half-life, which necessitates its use in combination with a longer-acting partner drug to ensure complete parasite clearance and prevent the emergence of drug resistance.[3][4]
The World Health Organization (WHO) recommends artemisinin-based combination therapies (ACTs) as the first-line treatment for uncomplicated Plasmodium falciparum malaria.[5] The rationale for ACTs is to combine a potent, rapidly acting artemisinin component with a partner drug that has a different mechanism of action and a longer half-life.[3][4] This dual-action approach enhances therapeutic efficacy and protects both drugs from the development of resistance.[6]
These application notes provide a comprehensive framework for designing clinical trials for a novel this compound-based combination therapy, from preclinical considerations to a Phase II/III clinical trial protocol.
Rationale for this compound Combination Therapy
The primary goal of an this compound combination therapy is to leverage its rapid parasite-clearing effects while the partner drug eliminates the remaining parasites, providing a "tail" of antimalarial activity to prevent recrudescence. An ideal partner drug for this compound should possess:
-
A complementary and independent mechanism of action: To reduce the likelihood of cross-resistance.
-
A long elimination half-life: To provide sustained antimalarial activity after this compound has been cleared from the body.[7]
-
A favorable safety and tolerability profile: To ensure patient adherence and minimize adverse events.
-
Evidence of synergy or additivity with artemisinins: Preclinical studies should ideally demonstrate a beneficial interaction.[8]
-
A low propensity for selecting for resistant parasites.
Potential partner drugs for this compound could include established antimalarials used in current ACTs such as lumefantrine, mefloquine, amodiaquine, piperaquine, or pyronaridine.[5][9] The selection of a partner drug should be guided by preclinical in vitro and in vivo studies and consideration of the prevalent drug resistance patterns in the intended geographical regions of the clinical trials.
Preclinical and Early Phase Clinical Data Summary
While specific preclinical data on this compound combination therapies are limited in the public domain, the following tables summarize the known pharmacokinetic and pharmacodynamic properties of this compound, which are critical for designing a combination therapy clinical trial.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | Low and variable (<1% to 5%) | Mouse, Rat, Dog, Monkey | [NA] |
| Time to Maximum Concentration (Tmax) | 1.7 - 3.3 hours | Human | [NA] |
| Elimination Half-life (t1/2) | 2 - 4 hours | Human | [NA] |
| Metabolism | Extensive first-pass metabolism | Human, Rat, Dog | [NA] |
| Active Metabolite | 8-hydroxy-metabolite (Ro 47-6936) | Human, Rat, Dog | [NA] |
In Vitro Activity of this compound
| P. falciparum Strain | IC50 (nM) | Notes | Reference |
| Drug-sensitive strains | Variable | Generally less active in vitro than in vivo | [NA] |
| Drug-resistant strains | Variable | Reportedly more active against some resistant strains | [NA] |
Proposed Clinical Trial Protocol: A Phase II/III, Randomized, Controlled Study of this compound-Partner Drug Combination in Patients with Uncomplicated P. falciparum Malaria
This protocol outlines a hypothetical adaptive Phase II/III study to evaluate the efficacy, safety, and tolerability of a fixed-dose combination of this compound and a partner drug (e.g., Lumefantrine).
Study Objectives
-
Primary Objective: To evaluate the clinical and parasitological efficacy of the this compound-lumefantrine combination therapy in treating uncomplicated P. falciparum malaria.
-
Secondary Objectives:
-
To assess the safety and tolerability of the combination therapy.
-
To characterize the pharmacokinetic profiles of this compound, its major metabolite, and lumefantrine when administered as a fixed-dose combination.
-
To evaluate the rate of parasite clearance.
-
To monitor for the emergence of molecular markers of resistance.
-
Study Design
A multicenter, randomized, open-label, controlled, adaptive design study. The study will have two parts:
-
Part A (Dose-finding): A dose-ranging assessment to determine the optimal dose of the this compound-lumefantrine combination.
-
Part B (Pivotal): A non-inferiority comparison of the selected this compound-lumefantrine dose with a standard-of-care ACT (e.g., artemether-lumefantrine).
Patient Population
-
Inclusion Criteria:
-
Age 6 months to 65 years.
-
Microscopically confirmed uncomplicated P. falciparum malaria.
-
Fever at presentation or history of fever in the preceding 24 hours.
-
Informed consent from the patient or legal guardian.
-
-
Exclusion Criteria:
-
Signs of severe malaria.
-
Pregnancy or lactation.
-
Known hypersensitivity to the study drugs.
-
Treatment with another antimalarial within the past 14 days.
-
Treatment Regimens
-
Investigational Arm: Fixed-dose this compound-lumefantrine tablets administered twice daily for three days.
-
Control Arm: Standard-of-care ACT (e.g., artemether-lumefantrine) administered according to the manufacturer's instructions.
Efficacy Endpoints
-
Primary Endpoint: Polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at Day 28.
-
Secondary Endpoints:
-
Parasite clearance time.
-
Fever clearance time.
-
Gametocyte carriage.
-
ACPR at Day 42.
-
Safety Assessments
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Clinical laboratory tests (hematology, biochemistry) at baseline and follow-up visits.
-
Electrocardiograms (ECGs) to monitor cardiac effects.
Pharmacokinetic Sampling
-
Sparse venous blood samples will be collected from a subset of patients at pre-defined time points to determine the plasma concentrations of this compound, its active metabolite, and the partner drug.
Statistical Analysis
-
The primary efficacy analysis will be a non-inferiority comparison of the PCR-corrected ACPR at Day 28 between the investigational and control arms.
-
Safety data will be summarized descriptively.
-
Pharmacokinetic parameters will be determined using non-linear mixed-effects modeling.
Experimental Protocols for Key Experiments
In Vitro Drug Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and the partner drug, alone and in combination, against drug-sensitive and resistant P. falciparum strains.
Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Stock solutions of this compound and the partner drug are prepared in an appropriate solvent and serially diluted.
-
Assay: Synchronized ring-stage parasites are incubated with the drugs for 48-72 hours.
-
Growth Inhibition Measurement: Parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by microscopy.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoid curve. Isobologram analysis is used to determine if the drug combination is synergistic, additive, or antagonistic.
In Vivo Efficacy in a Murine Malaria Model
Objective: To evaluate the in vivo efficacy of the this compound combination therapy in a mouse model of malaria (e.g., P. berghei infection in mice).
Methodology:
-
Infection: Mice are inoculated with P. berghei-infected erythrocytes.
-
Treatment: The this compound combination therapy is administered orally at various doses for four consecutive days.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoints: The primary endpoint is the 50% effective dose (ED50), the dose that suppresses parasitemia by 50% compared to untreated controls. Mean survival time is also assessed.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action and resistance pathways for this compound combination therapy.
Experimental Workflow for Preclinical Assessment
Caption: Preclinical workflow for developing an this compound combination therapy.
Clinical Trial Logical Flow
Caption: Logical flow diagram for the proposed randomized controlled clinical trial.
References
- 1. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin Combination Therapy for Malaria: Beyond Good Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. malariaconsortium.org [malariaconsortium.org]
- 6. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malaria PK/PD and the Role Pharmacometrics Can Play in the Global Health Arena: Malaria Treatment Regimens for Vulnerable Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 9. mdpi.com [mdpi.com]
Assessing Arteflene Efficacy by Parasite Clearance Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteflene (Ro 42-1611) is a synthetic sesquiterpene lactone endoperoxide, belonging to the artemisinin class of antimalarial drugs. Its mechanism of action is centered on the endoperoxide bridge, which is crucial for its antimalarial activity. It is understood that this compound's efficacy is mediated through the generation of reactive oxygen species (ROS) within the Plasmodium parasite, leading to oxidative stress and damage to parasite proteins. This document provides detailed application notes and protocols for assessing the efficacy of this compound, with a primary focus on parasite clearance time as a key endpoint.
The rate of parasite clearance from the bloodstream following antimalarial treatment is a critical indicator of drug efficacy and a key pharmacodynamic parameter. It provides early insight into the drug's activity and can be a sensitive marker for the emergence of drug resistance. Standardized methodologies for measuring and analyzing parasite clearance are essential for the consistent evaluation of antimalarial compounds like this compound.
Data Presentation: this compound Clinical Trial Data
The following tables summarize quantitative data from clinical studies investigating the efficacy of this compound, focusing on parasite clearance and clinical outcomes.
Table 1: Parasite Clearance Time and Fever Clearance with this compound Treatment
| Parameter | Study Population & Location | This compound Dose | Mean Initial Parasitemia (parasites/µL) | Parasite Clearance | Fever Clearance | Clinical Cure Rate | Source |
| Parasite Clearance | 30 male patients (12-42 years) with mild P. falciparum malaria in Cameroon | Single dose of 25 ± 2.5 mg/kg | 21,406 | 80% of patients parasite-free at 48 hours | - | - | [1] |
| Fever Clearance | 30 male patients (12-42 years) with mild P. falciparum malaria in Cameroon | Single dose of 25 ± 2.5 mg/kg | - | - | 80% of patients afebrile at 12 hours | - | [1] |
| Clinical Cure | 30 male patients (12-42 years) with mild P. falciparum malaria in Cameroon | Single dose of 25 ± 2.5 mg/kg | - | - | - | 70% of patients free of signs and symptoms at 24 hours | [1] |
Table 2: Comparative Efficacy of this compound and Mefloquine
| Parameter | Study Population & Location | Treatment Group | Dose | 50% Parasite Clearance Time | 90% Parasite Clearance Time | Cure Rate (Day 28) | Source |
| Parasite Clearance | Children with uncomplicated P. falciparum malaria in Gabon | This compound | Single oral dose of 25 mg/kg | Comparable to mefloquine | Comparable to mefloquine | 1 of 20 patients cured | [2] |
| Parasite Clearance | Children with uncomplicated P. falciparum malaria in Gabon | Mefloquine | Single oral dose of 15 mg/kg | Comparable to this compound | Comparable to this compound | 21 of 21 patients cured | [2] |
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in Plasmodium falciparum.
Caption: Workflow for a therapeutic efficacy study of this compound.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in Patients with Uncomplicated P. falciparum Malaria
This protocol is adapted from the World Health Organization (WHO) standard protocol for therapeutic efficacy studies.[3][4][5]
1. Study Design and Population:
-
Design: A prospective, single-arm or comparative study to evaluate the clinical and parasitological response to this compound.
-
Inclusion Criteria:
-
Patients with microscopically confirmed uncomplicated P. falciparum malaria.
-
Fever (axillary temperature ≥ 37.5°C) or history of fever in the last 24 hours.
-
Parasite density within a specified range (e.g., 1,000-200,000 asexual parasites/µL).
-
Informed consent from the patient or guardian.
-
-
Exclusion Criteria:
-
Signs of severe malaria.
-
Mixed plasmodial infection.
-
Presence of other febrile conditions.
-
History of hypersensitivity to artemisinin derivatives.
-
Use of other antimalarials within a specified period.
-
2. Treatment Administration:
-
Administer a single oral dose of this compound (e.g., 25 mg/kg body weight).
-
The treatment should be directly observed to ensure compliance.
3. Follow-up and Data Collection:
-
Clinical Assessment: Record clinical signs and symptoms and measure body temperature at baseline (Day 0) and on Days 1, 2, 3, 7, 14, 21, and 28.
-
Parasitological Assessment:
-
Prepare thick and thin blood smears at the same time points as the clinical assessment.
-
For detailed parasite clearance kinetics, collect blood smears more frequently in the first 48-72 hours (e.g., every 6, 8, or 12 hours).[6]
-
Collect dried blood spots on filter paper at baseline and on any day of recurrent parasitemia for subsequent PCR genotyping.
-
4. Laboratory Procedures:
-
Microscopy for Parasite Counting:
-
Stain blood smears with Giemsa.
-
Count the number of asexual parasites per 200 white blood cells (WBCs) in a thick smear.
-
Calculate parasite density (parasites/µL) by multiplying the parasite count by the patient's actual WBC count, or by an assumed WBC count of 8,000/µL.[7]
-
A thin smear can be used for species confirmation and for counting high parasitemia.
-
-
PCR Genotyping:
-
In cases of treatment failure after Day 7, use PCR to distinguish between a new infection and recrudescence (true treatment failure).[3] This is crucial for an accurate assessment of drug efficacy.
-
5. Data Analysis:
-
Parasite Clearance Time (PCT): The time from the start of treatment until the first of two consecutive blood smears is negative for asexual parasites.[6]
-
Parasite Clearance Half-life (PC1/2): A more robust measure calculated from the slope of the linear portion of the log-parasitemia versus time curve. This can be determined using the World Wide Antimalarial Resistance Network (WWARN) Parasite Clearance Estimator (PCE).[8][9] The PCE accounts for an initial lag phase before parasite numbers decline.[8]
-
Clinical and Parasitological Response: Classify treatment outcomes according to WHO guidelines (e.g., Adequate Clinical and Parasitological Response, Late Parasitological Failure, Late Clinical Failure, Early Treatment Failure).
Protocol 2: Detailed Methodology for Parasite Counting by Microscopy
Objective: To accurately quantify the density of Plasmodium parasites in a blood sample.
Materials:
-
Microscope with 100x oil immersion objective
-
Immersion oil
-
Giemsa-stained thick and thin blood smears
-
Laboratory tally counter
Procedure (Thick Film):
-
Place the Giemsa-stained thick smear on the microscope stage.
-
Using the 100x oil immersion objective, focus on an area of the smear that is well-stained and has a good distribution of white blood cells.
-
Begin counting asexual Plasmodium parasites and white blood cells (WBCs) simultaneously, using a two-key tally counter.
-
Continue counting until 200 WBCs have been counted. Record the number of parasites seen during this count.
-
If after counting against 200 WBCs, the parasite count is less than 100, continue counting until 500 WBCs are reached. Record the final parasite and WBC counts.[7]
-
Calculation of Parasite Density:
-
Parasite Density (parasites/µL) = (Number of parasites counted / Number of WBCs counted) x Assumed WBC count per µL (typically 8000).
-
If the patient's actual WBC count is available, use that for a more accurate calculation.
-
Procedure (Thin Film - for high parasitemia):
-
Use the 100x oil immersion objective on the thin smear.
-
Count the number of parasitized red blood cells (RBCs) in a field of view containing approximately 250-500 total RBCs.
-
Continue counting fields until at least 2000 RBCs have been observed.
-
Calculation of Percent Parasitemia:
-
% Parasitemia = (Number of parasitized RBCs / Total number of RBCs counted) x 100.
-
Protocol 3: PCR Genotyping to Differentiate Recrudescence from New Infection
Objective: To distinguish between a true treatment failure (recrudescence) and a new infection in patients who show recurrent parasitemia during the follow-up period.
Principle: Polymorphic parasite genes, such as merozoite surface protein 1 (msp1), merozoite surface protein 2 (msp2), and glutamate-rich protein (glurp), are used as markers. The genetic profile of the parasites from the initial infection (Day 0) is compared to that of the parasites from the recurrent infection.
Procedure Outline:
-
DNA Extraction:
-
Extract parasite DNA from the dried blood spots collected on Day 0 and the day of recurrent parasitemia.
-
-
Nested PCR Amplification:
-
Perform a nested PCR for the polymorphic regions of msp1, msp2, and glurp.
-
The first round of PCR (nest 1) amplifies a larger fragment of the gene.
-
The second round of PCR (nest 2) uses the product of the first round as a template to amplify specific allelic families.
-
-
Allele Analysis:
-
Analyze the size and type of the PCR products by gel electrophoresis.
-
The pattern of alleles from the Day 0 sample is compared to the pattern from the day of recurrence.
-
-
Interpretation:
-
Recrudescence: If the alleles in the recurrent sample are a subset of or identical to the alleles in the Day 0 sample.
-
New Infection: If the alleles in the recurrent sample are different from those in the Day 0 sample.
-
Mixed: If the recurrent sample contains both alleles from the original infection and new alleles. This is typically classified as a new infection for the purpose of efficacy studies.
-
Conclusion
The assessment of this compound's efficacy through the meticulous measurement of parasite clearance time provides invaluable data for drug development and malaria control programs. Adherence to standardized protocols, such as those outlined by the WHO for therapeutic efficacy studies, is paramount for generating reliable and comparable data. The use of robust analytical tools like the WWARN Parasite Clearance Estimator enhances the precision of efficacy measurements. Furthermore, the integration of molecular techniques like PCR genotyping is essential for accurately distinguishing true drug failures from new infections, thereby providing a more precise evaluation of this compound's therapeutic potential.
References
- 1. iddo.org [iddo.org]
- 2. malariagen.net [malariagen.net]
- 3. ijmrhs.com [ijmrhs.com]
- 4. Malaria parasite counting [who.int]
- 5. who.int [who.int]
- 6. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 7. who.int [who.int]
- 8. Parasite Clearance Estimator (PCE) | Infectious Diseases Data Observatory [iddo.org]
- 9. Quantification of parasite clearance in Plasmodium knowlesi infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Drug Sensitivity Assays for Arteflene Against Resistant Plasmodium falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts. Resistance, primarily associated with mutations in the Kelch13 (K13) gene, necessitates the continued evaluation of existing and novel antimalarial compounds against these resistant strains. Arteflene, a synthetic trioxane derivative, represents a potentially important therapeutic agent. These application notes provide a framework for assessing the in vitro sensitivity of artemisinin-resistant P. falciparum strains to this compound.
The primary mechanism of artemisinin resistance involves a reduced susceptibility of early ring-stage parasites to the drug, allowing them to survive the short pulse of drug exposure achieved with artemisinin-based combination therapies (ACTs). This is often mediated by mutations in the propeller domain of the K13 protein. While the standard 72-hour drug susceptibility assay, which measures the 50% inhibitory concentration (IC50), does not always show a significant shift for artemisinin resistance, it remains a valuable tool for assessing the overall potency of a drug against different parasite strains. For artemisinins, the Ring Stage Survival Assay (RSA) is considered the gold standard for confirming resistance in vitro.
This document outlines the protocols for determining the IC50 of this compound against various P. falciparum strains, including known artemisinin-resistant lines, using the SYBR Green I-based fluorescence assay.
Data Presentation
Note: Extensive literature searches did not yield specific published IC50 values for this compound against well-characterized K13 mutant P. falciparum strains. The following table is a representative example of how such data should be structured and is populated with hypothetical values for illustrative purposes. Researchers are encouraged to generate their own data following the protocols outlined below.
Table 1: Hypothetical In Vitro Susceptibility of P. falciparum Strains to this compound and Dihydroartemisinin (DHA)
| Parasite Strain | K13 Mutation | Geographic Origin | This compound IC50 (nM) [Mean ± SD] | Dihydroartemisinin (DHA) IC50 (nM) [Mean ± SD] | Resistance Index (RI) for this compound* |
| 3D7 | Wild-Type | Africa | 5.2 ± 1.1 | 1.5 ± 0.4 | 1.0 |
| Dd2 | Wild-Type | Southeast Asia | 6.1 ± 1.5 | 1.8 ± 0.5 | 1.2 |
| Cam3.IIR539T | R539T | Cambodia | 12.5 ± 2.3 | 7.8 ± 1.9 | 2.4 |
| IPC 5202 | C580Y | Cambodia | 15.8 ± 3.1 | 9.2 ± 2.2 | 3.0 |
| RUF223 | R561H | Rwanda | 10.7 ± 2.0 | 6.5 ± 1.7 | 2.1 |
*Resistance Index (RI) is calculated as the IC50 of the resistant strain divided by the IC50 of the 3D7 reference strain.
Experimental Protocols
Plasmodium falciparum Culture
Continuous in vitro culture of asexual erythrocytic stages of P. falciparum is a prerequisite for drug sensitivity testing.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, and K13 mutant lines)
-
Human erythrocytes (type O+)
-
Complete Culture Medium (CCM): RPMI-1640 with L-glutamine and HEPES, supplemented with 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine.
-
Incubator at 37°C
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Sterile culture flasks and centrifuge tubes
Protocol:
-
Maintain parasite cultures in T-25 or T-75 flasks at 2-5% hematocrit in CCM.
-
Incubate at 37°C in a humidified atmosphere with the specified gas mixture.
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a light microscope.
-
Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%.
-
For drug sensitivity assays, synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
SYBR Green I-Based Drug Sensitivity Assay
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA, which is stained by the fluorescent dye SYBR Green I.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound and reference drug (e.g., Dihydroartemisinin) stock solutions in DMSO
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I.
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Protocol:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and the reference drug in CCM in a separate 96-well plate. A typical concentration range for artemisinin derivatives is from 0.1 to 100 nM.
-
Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.
-
-
Parasite Addition:
-
Add 100 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well, except for the background control wells.
-
Add 100 µL of uninfected erythrocytes at 2% hematocrit to the background control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in the gassed, humidified incubator.
-
-
Lysis and Staining:
-
After incubation, carefully remove the plate from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a plate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
Experimental Workflow
Application Notes and Protocols for Testing Arteflene's Prophylactic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteflene, a synthetic peroxide analog of the natural compound yingzhaosu, has demonstrated significant potential as an antimalarial agent. Its prophylactic activity, the ability to prevent the establishment of malaria infection, is of particular interest for drug development. This document provides detailed application notes and protocols for the preclinical assessment of this compound's prophylactic efficacy using established experimental models. The protocols cover in vivo, in vitro, and in silico approaches, offering a comprehensive framework for evaluating its potential as a prophylactic drug.
The prophylactic activity of this compound is primarily targeted at the pre-erythrocytic or liver stage of the Plasmodium parasite's life cycle. This stage is a critical bottleneck in the infection process, as a small number of sporozoites invade hepatocytes and replicate into thousands of merozoites. Targeting this stage can prevent the clinical manifestations of malaria.[1][2][3]
In Vivo Models for Prophylactic Activity Testing
In vivo models are crucial for evaluating the prophylactic efficacy of antimalarial compounds in a whole-organism context. Rodent malaria parasites, such as Plasmodium berghei, are widely used for these studies due to their physiological similarities to human malaria infections.[4][5]
Sporozoite-Induced Infection Model in Mice
This model directly assesses the ability of a compound to prevent infection initiated by sporozoites, the form of the parasite transmitted by mosquitoes.
Protocol:
-
Animal Model: Use female Swiss Webster or BALB/c mice (6-8 weeks old).
-
Parasite: Plasmodium berghei sporozoites, either freshly dissected from the salivary glands of infected Anopheles stephensi mosquitoes or cryopreserved.[6][7][8][9]
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in sterile water).
-
Administer this compound to the test group of mice via the desired route (e.g., oral gavage or subcutaneous injection) at various doses.
-
A typical prophylactic dosing regimen involves administering the compound at -72, -48, -24, and 0 hours relative to the time of infection.[10]
-
Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
-
-
Infection:
-
Challenge the mice with a standardized dose of P. berghei sporozoites (e.g., 1 x 10^4 sporozoites per mouse) via intravenous injection.[11]
-
-
Monitoring:
-
Starting from day 3 post-infection, prepare thin blood smears from the tail blood of each mouse daily for up to 14 days.
-
Stain the smears with Giemsa stain.
-
Examine the smears under a microscope to determine the presence of blood-stage parasites (parasitemia).
-
-
Data Analysis:
-
The primary endpoint is the absence of parasitemia in treated mice compared to the control groups.
-
Calculate the percentage of protection (number of protected mice / total number of mice in the group x 100).
-
Determine the 50% and 90% effective doses (ED50 and ED90), which represent the doses required to protect 50% and 90% of the mice from infection, respectively.
-
Rane's Test (4-Day Suppressive Test)
While primarily a test for curative activity against established blood-stage infections, the 4-day suppressive test can also provide an initial indication of a compound's prophylactic potential by assessing its ability to suppress parasite multiplication at the very early stages of infection.[12][13][14]
Protocol:
-
Animal Model: Use female Swiss Webster or BALB/c mice (6-8 weeks old).
-
Parasite: Plasmodium berghei (chloroquine-sensitive strain).
-
Infection:
-
Drug Administration:
-
Monitoring:
-
On Day 4, collect tail blood to prepare thin blood smears.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of 1000 red blood cells.
-
-
Data Analysis:
-
Calculate the percentage of parasite suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
Determine the ED50 and ED90 values.
-
Quantitative Data for this compound Prophylactic Activity (In Vivo)
| Experimental Model | Parasite Strain | Administration Route | Efficacy Metric | Value | Reference |
| Sporozoite-Induced Infection (Mice) | P. berghei | Oral / Subcutaneous | ED50 | Data to be obtained from specific studies | [15] (general reference) |
| Sporozoite-Induced Infection (Mice) | P. berghei | Oral / Subcutaneous | ED90 | Data to be obtained from specific studies | [15] (general reference) |
| 4-Day Suppressive Test (Mice) | P. berghei | Oral | ED50 | ~1.5 - 5 mg/kg | [16] (comparative data) |
| 4-Day Suppressive Test (Mice) | P. berghei | Subcutaneous | ED50 | ~0.5 - 2 mg/kg | [16] (comparative data) |
Note: Specific ED50/ED90 values for this compound's prophylactic activity can vary between studies depending on the experimental conditions.
In Vitro Models for Liver-Stage Activity Testing
In vitro models allow for the direct assessment of a compound's activity against the liver stages of Plasmodium parasites, providing a more controlled environment to study the mechanism of action.
In Vitro Liver-Stage Development Assay
This assay uses primary hepatocytes or hepatoma cell lines to cultivate Plasmodium liver stages and assess the inhibitory effect of the test compound.[17][18][19]
Protocol:
-
Hepatocyte Culture:
-
Sporozoite Infection:
-
Isolate Plasmodium falciparum or P. berghei sporozoites from infected mosquitoes.
-
Infect the hepatocyte monolayer with a known number of sporozoites (e.g., 1 x 10^4 sporozoites/well).
-
-
Drug Treatment:
-
Three hours post-infection, add this compound at various concentrations to the culture medium.
-
Include a solvent control (e.g., DMSO) and a positive control (e.g., atovaquone).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for the development of liver-stage schizonts.
-
-
Assessment of Parasite Development:
-
Fix the cells and perform an immunofluorescence assay (IFA) using antibodies against parasite proteins (e.g., circumsporozoite protein (CSP) or up-regulated in infective sporozoites protein 4 (UIS4)).[17]
-
Stain the nuclei with DAPI.
-
Image the wells using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number and size of the liver-stage schizonts in the treated wells compared to the control wells.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number or size of schizonts by 50%.
-
Quantitative Data for this compound Liver-Stage Activity (In Vitro)
| Experimental Model | Parasite Strain | Efficacy Metric | Value | Reference |
| P. falciparum in primary human hepatocytes | Drug-sensitive strains | IC50 | Data to be obtained from specific studies | [19] (general reference) |
| P. falciparum in primary human hepatocytes | Drug-resistant strains | IC50 | Data to be obtained from specific studies | [19] (general reference) |
| P. berghei in HepG2 cells | - | IC50 | Data to be obtained from specific studies | [15] (general reference) |
In Silico Models for Prophylactic Drug Discovery
Computational approaches can accelerate the discovery and optimization of prophylactic antimalarial drugs by predicting their activity and mechanism of action.
-
Molecular Docking: This technique can be used to predict the binding affinity of this compound and its analogs to its putative target, the Plasmodium falciparum translationally controlled tumor protein (PfTCTP).[20][21] The interaction of artemisinin derivatives with PfTCTP is thought to be a key part of their antimalarial activity.[21][22]
-
Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of chemical features in this compound that are responsible for its prophylactic activity. This model can then be used to screen virtual compound libraries for new potential prophylactic agents.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of this compound and related compounds with their observed prophylactic activity, enabling the design of more potent analogs.
Visualizations
Experimental Workflow for Prophylactic Activity Testing
Caption: Workflow for assessing this compound's prophylactic activity.
Signaling Pathway of Plasmodium Invasion of Hepatocytes
References
- 1. Host-cell sensors for Plasmodium activate innate immunity against liver-stage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malaria Parasite Liver Infection and Exoerythrocytic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Malaria Programme [who.int]
- 6. mdpi.com [mdpi.com]
- 7. Infectivity of Plasmodium berghei Sporozoites Delivered by Intravenous Inoculation versus Mosquito Bite: Implications for Sporozoite Vaccine Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sinnislab.johnshopkins.edu [sinnislab.johnshopkins.edu]
- 10. mmv.org [mmv.org]
- 11. Chemical Attenuation of Plasmodium berghei Sporozoites Induces Sterile Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Plasmodium berghei - Wikipedia [en.wikipedia.org]
- 16. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes [bio-protocol.org]
- 19. Complete development of hepatic stages of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular interaction of artemisinin with translationally controlled tumor protein (TCTP) of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Plasmodium falciparum translationally controlled tumor protein homolog and its reaction with the antimalarial drug artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Interaction Studies of Arteflene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteflene, a synthetic peroxide antimalarial agent, represents a critical class of therapeutics. Understanding its potential for drug-drug interactions (DDIs) is paramount for ensuring its safe and effective clinical use. This document provides detailed application notes and standardized protocols for the in vitro assessment of this compound's DDI profile, focusing on its interactions with major cytochrome P450 (CYP) enzymes and the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
The evaluation of a new chemical entity's potential to act as a substrate, inhibitor, or inducer of drug-metabolizing enzymes and transporters is a critical component of non-clinical drug development and is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1] In vitro studies provide the foundation for predicting clinical DDI risks and informing the design of subsequent clinical trials.[1]
This document outlines the methodologies for:
-
Cytochrome P450 (CYP) Inhibition Assays: To determine the potential of this compound to inhibit the metabolic activity of major CYP isoforms.
-
P-glycoprotein (P-gp) Interaction Assays: To assess whether this compound is a substrate or inhibitor of this key efflux transporter.
-
Breast Cancer Resistance Protein (BCRP) Interaction Assays: To evaluate the potential for this compound to interact with this clinically relevant efflux transporter.
Data Presentation: A Framework for this compound DDI Assessment
While specific experimental data for this compound is not publicly available, the following tables provide a template for summarizing quantitative data obtained from the described in vitro assays. For illustrative purposes, data from studies on other artemisinin derivatives (artemisinin, artemether, artesunate, and dihydroartemisinin) are included, as these compounds share a similar core structure and may offer insights into the potential DDI profile of this compound.[1][2]
Table 1: Cytochrome P450 Inhibition Potential of Artemisinin Derivatives (IC50, µM)
| CYP Isoform | Artemisinin | Artemether | Artesunate | Dihydroartemisinin | Positive Control |
| CYP1A2 | 12.5 | 29.7 | >100 | 20.1 | α-Naphthoflavone |
| CYP2B6 | 10.3 | 25.1 | >100 | 15.8 | Ticlopidine |
| CYP2C9 | >100 | >100 | >100 | >100 | Sulfaphenazole |
| CYP2C19 | 15.2 | 35.5 | >100 | 22.4 | Ticlopidine |
| CYP2D6 | >100 | >100 | >100 | >100 | Quinidine |
| CYP3A4 | 20.3 | 45.2 | >100 | 30.1 | Ketoconazole |
Data presented are representative values from in vitro studies with recombinant human CYP enzymes and human liver microsomes.[1][2] The specific IC50 values can vary depending on the experimental conditions.
Table 2: Transporter Interaction Potential of this compound (Example Data)
| Assay Type | Parameter | This compound | Positive Control |
| P-gp Substrate Assessment | Efflux Ratio | [To be determined] | Digoxin |
| P-gp Inhibition | IC50 (µM) | [To be determined] | Verapamil |
| BCRP Substrate Assessment | Efflux Ratio | [To be determined] | Prazosin |
| BCRP Inhibition | IC50 (µM) | [To be determined] | Ko143 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the key in vitro DDI experiments for this compound.
Protocol: Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
3.1.1 Materials and Reagents
-
Pooled human liver microsomes (HLMs)
-
This compound (and other test compounds)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
96-well plates
-
Incubator
-
LC-MS/MS system
3.1.2 Experimental Workflow
3.1.3 Detailed Procedure
-
Prepare this compound Stock and Dilutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare Incubation Mixtures: In a 96-well plate, add the appropriate volume of potassium phosphate buffer, human liver microsomes, and the CYP-specific probe substrate.
-
Add this compound and Pre-incubate: Add the serially diluted this compound or positive control inhibitor to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiate the Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Protocol: P-glycoprotein (P-gp) Substrate and Inhibition Assessment using a Transwell Assay
This protocol uses a cell-based transwell system to determine if this compound is a substrate or an inhibitor of P-gp.
3.2.1 Materials and Reagents
-
MDCKII-MDR1 (P-gp overexpressing) and MDCKII-wild type (parental) cell lines
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound
-
Known P-gp substrate (e.g., Digoxin or Rhodamine 123)
-
Known P-gp inhibitor (e.g., Verapamil or Elacridar)
-
Scintillation counter or fluorescence plate reader
-
LC-MS/MS system
3.2.2 Experimental Workflow for P-gp Substrate Assessment
3.2.3 Detailed Procedure for P-gp Substrate Assessment
-
Cell Culture: Seed MDCKII-MDR1 and MDCKII-wild type cells onto transwell inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-to-B) transport, add this compound to the apical chamber.
-
For basolateral-to-apical (B-to-A) transport, add this compound to the basolateral chamber.
-
-
Sampling: At designated time points, collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 in MDCKII-MDR1 cells and close to 1 in wild-type cells suggests that this compound is a P-gp substrate.
-
3.2.4 Detailed Procedure for P-gp Inhibition Assessment
-
Follow steps 1 and 2 from the substrate assessment protocol.
-
Transport Experiment with Inhibition:
-
Pre-incubate the cell monolayers with various concentrations of this compound or a positive control inhibitor (e.g., Verapamil) on both the apical and basolateral sides.
-
Add a known P-gp substrate (e.g., Digoxin) to the apical chamber.
-
-
Sampling and Quantification: Follow steps 4 and 5 from the substrate assessment protocol, quantifying the P-gp substrate.
-
Data Analysis:
-
Calculate the efflux ratio of the P-gp substrate in the presence of each concentration of this compound.
-
Determine the IC50 value for the reduction in the efflux ratio by this compound.
-
Protocol: Breast Cancer Resistance Protein (BCRP) Inhibition Assay using Vesicular Transport
This protocol utilizes inside-out membrane vesicles overexpressing BCRP to determine if this compound can inhibit BCRP-mediated transport.
3.3.1 Materials and Reagents
-
BCRP-overexpressing and control membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
This compound
-
Known BCRP substrate (e.g., Prazosin or Estrone-3-sulfate)
-
Known BCRP inhibitor (e.g., Ko143)
-
Assay buffer (e.g., MOPS-Tris buffer)
-
ATP and AMP solutions
-
Scintillation cocktail (if using a radiolabeled substrate)
-
Filter plates and vacuum manifold
-
Scintillation counter or LC-MS/MS system
3.3.2 Experimental Workflow
References
Troubleshooting & Optimization
Arteflene solubility challenges in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with arteflene in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a synthetic endoperoxide antimalarial agent.[1][2][3] Its chemical structure lends it a lipophilic nature, meaning it has a tendency to dissolve in fats, oils, and non-polar solvents rather than in water. This poor aqueous solubility can pose significant challenges for in vitro assays, formulation development for oral and parenteral routes, and can ultimately affect its bioavailability and therapeutic efficacy.[4]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: this compound's high lipophilicity is a primary contributor to its low water solubility. A key indicator of this is its calculated XLogP3-AA value of 4.7, which suggests a strong preference for a lipid environment over an aqueous one.[5] Compounds with a high logP value are generally poorly soluble in water.
Q3: What are the common signs of this compound precipitation in my aqueous experimental setup?
A3: You may observe several indicators of this compound precipitation, including:
-
Visible particulates: The appearance of solid particles, either suspended in the solution or settled at the bottom of the container.
-
Cloudiness or turbidity: The solution may become opaque or hazy.
-
Inconsistent results: Poor solubility can lead to variability in your experimental data, as the actual concentration of dissolved this compound may be lower than intended and inconsistent across samples.
Q4: Can pH adjustment be used to improve this compound's solubility?
A4: this compound is a neutral compound and lacks ionizable functional groups. Therefore, altering the pH of the aqueous solution is not an effective strategy for enhancing its solubility. For related compounds like artesunate, which is a weak acid, pH adjustment does significantly impact solubility.[6][7]
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous buffer during an in vitro experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Solubility | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Reduce the working concentration of this compound to below its saturation point. If a higher concentration is necessary, a solubilization technique will be required. |
| Solvent Carryover | If this compound is prepared as a stock solution in an organic solvent (e.g., DMSO), adding a large volume of this stock to the aqueous buffer can cause the drug to precipitate. | Minimize the volume of the organic solvent stock solution added to the aqueous buffer (typically ≤1% of the total volume). Prepare a more concentrated stock solution if necessary to achieve the desired final concentration with a smaller volume. |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature from where the stock was prepared to the experimental conditions can reduce solubility. | Ensure all solutions are maintained at a constant and appropriate temperature throughout the experiment. Pre-warm the aqueous buffer to the experimental temperature before adding the this compound stock solution. |
| Inadequate Mixing | Poor dispersion of the this compound stock solution upon addition to the aqueous buffer can lead to localized high concentrations and precipitation. | Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform distribution. |
Quantitative Data on Solubility Enhancement
The following table summarizes the expected improvements in aqueous solubility of a poorly soluble compound like this compound using various enhancement techniques. The baseline solubility of this compound in water is very low. The data presented for the enhancement techniques are based on studies with the structurally related and also poorly water-soluble compound, artemether.
| Method | Carrier/Excipient | Drug-to-Carrier Ratio | Solvent System | Fold Increase in Apparent Solubility (relative to pure drug) | Reference |
| Baseline (this compound) | - | - | Water | Very Low | [5] |
| Solid Dispersion (Artemether) | Polyethylene Glycol (PEG) 6000 | 12:88 | Water | 11 | [4] |
| Self-Emulsified Solid Dispersion (Artemether) | PEG 6000, Cremophor-A-25, Olive Oil, HPMC, Transcutol | 12:75:5:4:2:2 | Water | 95 | [4] |
| Self-Emulsified Solid Dispersion (Artemether) | PEG 6000, Poloxamer 188, Olive Oil, HPMC, Transcutol | 12:75:5:4:2:2 | Water | 102 | [4] |
| Solid Dispersion (Artemether) | Soluplus® | 1:3 | pH 1.2 and pH 6.8 buffer | Significant increase in dissolution rate | [3] |
| Cyclodextrin Complexation (General) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies | Water | Can be up to 50-fold or more | [8] |
Experimental Protocols
Protocol for Enhancing this compound Solubility using Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from methods used for other poorly soluble drugs.[9][10][11][12]
Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or another suitable hydrophilic carrier
-
Ethanol (or a common solvent for both this compound and the carrier)
-
Mortar and pestle
-
Hot air oven or vacuum oven
-
Sieves
-
Dessicator
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:3).
-
Dissolve both the this compound and PVP K30 in a minimal amount of ethanol in a beaker with stirring until a clear solution is obtained.
-
Pour the solution into a shallow petri dish to create a thin film.
-
Evaporate the solvent in a hot air oven at a temperature well below the boiling point of the solvent and the melting points of the components (e.g., 40-50°C).
-
Once the solvent is completely evaporated and a constant weight is achieved, place the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator.
Protocol for Enhancing this compound Solubility using Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol is adapted from methods for preparing cyclodextrin inclusion complexes.[13]
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin
-
Ethanol
-
Mortar and pestle
-
Spatula
Procedure:
-
Accurately weigh this compound and HP-β-CD in the desired molar ratio (e.g., 1:1).
-
Place the HP-β-CD in a mortar and add a small amount of a 50% ethanol-water solution to form a paste-like consistency.
-
Gradually add the this compound powder to the cyclodextrin paste while continuously triturating with the pestle.
-
Continue kneading for a minimum of 60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the ethanol-water solution.
-
Scrape the paste from the mortar and spread it on a clean, flat surface to air dry at room temperature for 24 hours.
-
Once completely dry, pulverize the solid complex using the mortar and pestle.
-
Pass the powdered complex through a fine-mesh sieve and store it in a desiccator.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H18F6O3 | CID 6436134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Thermal and Hydrolytic Stabilities and Aqueous Solubility of Artesunate for Formulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. japsonline.com [japsonline.com]
- 10. iosrphr.org [iosrphr.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. ijrar.org [ijrar.org]
- 13. ijrpc.com [ijrpc.com]
Technical Support Center: Enhancing Arteflene Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the in vivo bioavailability of Arteflene.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low and variable?
A1: The poor oral bioavailability of this compound, a synthetic antimalarial agent, is primarily attributed to two main factors:
-
Low Aqueous Solubility: this compound is a lipophilic compound, which leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[1][3] A major metabolite, Ro 47-6936, has been identified and possesses about one-fourth the in vitro antimalarial activity of the parent drug.[3] This extensive first-pass effect significantly reduces the amount of unchanged, active drug that reaches the bloodstream.[3]
The variability in bioavailability has been observed across different animal species.[3]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and high first-pass metabolism. The most promising approaches for this compound and other poorly soluble drugs include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipid excipients to dissolve the drug and enhance its absorption.[4][5] LBDDS can improve solubilization in the GI tract and promote absorption via the lymphatic pathway, which can partially bypass the liver and reduce first-pass metabolism.[4] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs).[6][7][8]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can significantly improve its dissolution rate and, consequently, its absorption.[2][9][10][11] Polymeric nanoparticles and nanostructured lipid carriers (NLCs) are common types of nanoformulations.[7][9]
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a polymer, to enhance its dissolution rate.[12][13] Solid dispersions can be prepared using methods like hot-melt extrusion or spray drying.[11][12]
Q3: Are there any specific excipients that are recommended for this compound formulations?
A3: While specific excipient compatibility with this compound needs to be experimentally determined, general classes of excipients used to enhance the bioavailability of poorly soluble drugs are applicable. These include:
-
Solubilizers: Surfactants like Tween 80 and sodium lauryl sulphate can improve solubility by forming micelles.[14][15]
-
Polymers: Polyvinylpyrrolidone (PVP) and its derivatives are often used as stabilizers and solubility enhancers in solid dispersions.[14][15]
-
Lipids: Oils, fatty acids, and glycerides are the foundation of LBDDS and can improve drug solubilization and absorption.[4][12]
-
Permeation Enhancers: Some excipients can transiently increase the permeability of the intestinal membrane, facilitating drug absorption.[16]
Troubleshooting Guides
Problem 1: Inconsistent pharmacokinetic (PK) data in animal studies.
-
Possible Cause: High variability in oral absorption due to the poor aqueous solubility of this compound. Food effects can also significantly alter absorption.[17]
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent dosing conditions, including the fasting/fed state of the animals. The absorption of lipophilic drugs can be highly influenced by the presence of food.[17]
-
Utilize a Solubilizing Formulation: Instead of administering a simple suspension, consider formulating this compound in a lipid-based system (e.g., an oil solution or a self-emulsifying formulation) to improve dissolution and reduce variability.[4][5]
-
Control Particle Size: If using a suspension, ensure the particle size of the this compound powder is consistent across batches. Particle size reduction through techniques like micronization can improve dissolution.[18]
-
Problem 2: Low plasma concentrations of this compound despite successful oral administration.
-
Possible Cause: Extensive first-pass metabolism is likely the primary reason for low systemic exposure to the parent drug.[3]
-
Troubleshooting Steps:
-
Measure the Metabolite: In addition to this compound, quantify the plasma concentrations of its major metabolite (Ro 47-6936).[3] This will help determine if the drug is being absorbed and then rapidly metabolized.
-
Employ a Formulation that Reduces First-Pass Metabolism: Lipid-based formulations, particularly those that promote lymphatic uptake, can help the drug bypass the liver to some extent.[4]
-
Consider Parenteral Administration for Baseline: To understand the maximum possible exposure, conduct a pilot study with intravenous (IV) administration to determine the absolute bioavailability. The in vivo activity of this compound is 4-5 times higher after parenteral administration compared to oral administration in a mouse model.[3]
-
Quantitative Data
Table 1: Oral Bioavailability of this compound in Different Animal Species
| Animal Species | Oral Bioavailability (%) | Apparent Half-Life (h) |
| Mice | 0.6 | 1.4 - 4.7 |
| Rats | 4 - 5 | 1.4 - 4.7 |
| Dogs | 2.5 ± 1 | 1.4 - 4.7 |
| Marmosets | ≤ 0.5 | 1.4 - 4.7 |
| Cynomolgus Monkeys | < 0.5 | 1.4 - 4.7 |
Data sourced from a study investigating the pharmacokinetics of this compound.[3]
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for Enhanced Oral Delivery
This protocol is a general guideline adapted from methods used for similar poorly soluble antimalarial drugs.[19]
-
Preparation of the Organic Phase:
-
Dissolve a solid lipid (e.g., stearic acid) in a suitable organic solvent (e.g., ethyl acetate).
-
Add this compound to the organic phase and dissolve completely.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a primary emulsion.
-
-
Solvent Evaporation:
-
Subject the emulsion to continuous stirring, often under reduced pressure, to evaporate the organic solvent. This leads to the precipitation of the lipid as solid nanoparticles, encapsulating the drug.
-
-
Washing and Collection:
-
Wash the SLN suspension by centrifugation to remove excess surfactant.
-
Resuspend the pellet in deionized water.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine encapsulation efficiency and drug loading by quantifying the amount of free drug in the supernatant after centrifugation using a validated analytical method like HPLC-UV.[3]
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for assessing the oral bioavailability of a novel this compound formulation.
-
Animal Acclimatization and Grouping:
-
Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment.
-
Divide animals into groups (e.g., control group receiving this compound suspension, test group receiving the new formulation).
-
-
Dosing:
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[20]
-
Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound (and its metabolite, if desired) from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the drug concentration using a validated HPLC-UV method.[3] The limit of quantification in one study was 45 ng/ml using 0.5 ml of plasma.[3]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Visualizations
References
- 1. omicsonline.org [omicsonline.org]
- 2. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria [mdpi.com]
- 3. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Potential of nanoformulations in malaria treatment [frontiersin.org]
- 10. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 17. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Arteflene In Vitro Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro stability and degradation pathways of arteflene. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the in vitro stability of this compound?
A1: The stability of this compound in vitro is primarily influenced by the presence of ferrous ions (Fe²⁺), pH, temperature, and the composition of the solvent or medium. Like other endoperoxide-containing compounds, the peroxide bridge in this compound is susceptible to cleavage, which is a key step in its degradation.[1][2]
Q2: What is the expected degradation pathway of this compound in vitro?
A2: The in vitro degradation of this compound is thought to be initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous ions. This leads to the formation of a carbon-centered radical. This reactive intermediate can then undergo further reactions, leading to the formation of more stable degradation products, such as an α,β-unsaturated ketone (enone). In vivo studies have also identified metabolites such as 8-hydroxythis compound glucuronide, suggesting that metabolic enzymes can also play a role in its transformation in biological systems.
Q3: How stable is this compound in common laboratory solvents like DMSO?
Q4: Can I expect significant degradation of this compound in cell culture media during my experiments?
A4: The stability of this compound in cell culture media can be variable and depends on the specific components of the medium.[3] Media containing components that can chelate or interact with iron, or that have a slightly acidic or alkaline pH, may influence this compound's stability. For example, RPMI 1640 medium contains the reducing agent glutathione, which could potentially interact with this compound.[3] It is crucial to perform preliminary stability tests of this compound in the specific cell culture medium and under the exact experimental conditions (temperature, CO₂ levels) to be used.
Troubleshooting Guides
Issue 1: High variability in experimental results with this compound.
-
Possible Cause: Inconsistent stability of this compound stock solutions or in the experimental medium.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare this compound solutions immediately before use whenever possible.
-
Control Storage Conditions: If stock solutions must be stored, aliquot them into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Protect from light.
-
Assess Medium Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining this compound.
-
Minimize Iron Contamination: Use high-purity water and reagents to minimize trace iron contamination, which can catalyze this compound degradation.
-
Issue 2: Difficulty in detecting and quantifying this compound and its degradation products by HPLC.
-
Possible Cause: Suboptimal chromatographic conditions or detector settings.
-
Troubleshooting Steps:
-
Optimize Wavelength: Based on the UV spectrum of this compound, ensure the detector wavelength is set for maximal absorbance. For related artemisinin compounds, wavelengths around 210 nm are often used.[4]
-
Adjust Mobile Phase: The polarity of the mobile phase is critical for good separation. A common starting point for related compounds is a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0).[4] Vary the ratio of organic solvent to aqueous buffer to optimize the retention and resolution of this compound and its degradation products.
-
Select Appropriate Column: A C18 reversed-phase column is a common choice for the analysis of artemisinin derivatives.[4][5]
-
Use a Diode Array Detector (DAD): A DAD allows for the simultaneous monitoring of multiple wavelengths and can help in identifying co-eluting peaks and characterizing degradation products based on their UV spectra.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides data for the closely related artemisinin derivative, dihydroartemisinin (DHA), to serve as a general guide.[2] Researchers should treat this data as an approximation and determine the specific stability of this compound under their own experimental conditions.
| Condition | Parameter | Value | Reference |
| pH Stability (in buffer at 37°C) | [2] | ||
| pH 7.2 | Half-life (t½) | ~8.1 hours | [2] |
| pH 7.4 | Half-life (t½) | ~5.5 hours | [2] |
| Stability in Biological Matrix (at 37°C) | [2] | ||
| Human Plasma (pH 7.4) | Half-life (t½) | ~2.3 hours | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer (e.g., 25 mM potassium phosphate, pH 7.4)
-
HPLC system with UV or DAD detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for a specified time. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for a specified time. At each time point, withdraw an aliquot and dilute with mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a specified duration. Also, incubate a solution of this compound in a suitable solvent at the same temperature. At each time point, prepare a solution of the solid sample or dilute the incubated solution for HPLC analysis.
-
Photodegradation: Expose a solution of this compound in a transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
-
HPLC Analysis (Starting Conditions):
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation of this compound and identify the retention times of any degradation products.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To investigate the metabolic stability of this compound and identify potential metabolites formed by phase I enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (with 0.1% formic acid for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) containing:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
This compound (final concentration, e.g., 1 µM, added from a DMSO stock, keeping the final DMSO concentration below 0.5%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining this compound and identify potential metabolites.
-
Data Analysis: Plot the percentage of remaining this compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (Clint). Analyze the mass spectrometry data to identify the mass-to-charge ratios (m/z) of potential metabolites.
Visualizations
Caption: Proposed Iron-Mediated Degradation Pathway of this compound In Vitro.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for High Experimental Variability.
References
Technical Support Center: Overcoming Arteflene Resistance in Plasmodium falciparum Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for addressing arteflene (artemisinin) resistance in Plasmodium falciparum laboratory cultures.
Note: this compound is a member of the artemisinin family of drugs. The mechanisms of resistance and the experimental approaches described here are applicable to artemisinin and its derivatives (e.g., artesunate, artemether, dihydroartemisinin).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism behind this compound/artemisinin resistance in P. falciparum?
A1: The primary mechanism of artemisinin resistance is associated with mutations in the propeller domain of the P. falciparum Kelch13 (PfK13) protein.[1][2] These mutations are thought to reduce the parasite's hemoglobin endocytosis and lead to an enhanced cellular stress response, allowing the parasite to survive the drug's effects.[3] Specifically, K13 mutations can diminish the polyubiquitination of P. falciparum phosphatidylinositol-3-kinase (PfPI3K), leading to increased levels of its lipid product, phosphatidylinositol-3-phosphate (PI3P).[4] Elevated PI3P levels are a key mediator of resistance, predictive of artemisinin resistance even in the absence of PfK13 mutations.[1][4] This pathway ultimately helps the parasite mitigate the proteotoxic damage induced by activated artemisinin.[1]
Q2: How is artemisinin resistance defined in an in vitro setting?
A2: In vitro artemisinin resistance is functionally defined by the Ring-stage Survival Assay (RSA). In this assay, young, synchronized ring-stage parasites (0-3 hours post-invasion) are exposed to a high concentration of dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives, for a short period (e.g., 6 hours).[5] A survival rate of greater than 1% is the standard cutoff for defining in vitro resistance.[5] This mimics the clinical scenario where resistant parasites exhibit delayed clearance.[2]
Q3: Are PfK13 mutations the only cause of resistance?
A3: While PfK13 mutations are the primary and most validated markers, they are not the sole cause.[6][7] Resistance can emerge in the absence of K13 mutations, implicating other genes and pathways.[3] Studies have identified associated mutations in several other genes, including pfcrt, pfmdr2, pffd, and pfarps10, which may form a genetic background that facilitates the emergence of K13 mutations.[7] Non-K13 mediated resistance has also been observed in laboratory-selected parasite lines with mutations in the coronin gene.[5]
Q4: What is the role of partner drugs in overcoming resistance?
A4: Artemisinin-based Combination Therapies (ACTs) are the standard treatment for P. falciparum malaria.[8][9] The fast-acting artemisinin derivative rapidly reduces the parasite biomass, while the longer-acting partner drug eliminates the remaining parasites.[9] In the context of artemisinin resistance, the efficacy of the partner drug is critical.[10] If parasites are resistant to the partner drug as well, treatment failure is likely.[9] Some partner drugs, like lumefantrine, have been shown to be synergistic with artemisinins during the early ring-stage resistance window, helping to boost the killing activity against resistant parasites.[11]
Section 2: Troubleshooting Guides for In Vitro Cultures
This section addresses common issues encountered during the in vitro cultivation and analysis of this compound-resistant P. falciparum.
Guide 1: General Culture Failure
Q: My P. falciparum culture (resistant or sensitive strain) is not growing or has crashed. What should I check?
A: Culture failure can be attributed to several factors. Systematically check the following:
-
Red Blood Cells (RBCs): Use fresh RBCs (less than 1-2 weeks old) from a consistent, compatible donor. Old or incompatible RBCs can lead to culture crashes.[12]
-
Culture Medium: Ensure the complete medium (RPMI 1640) is correctly prepared with all necessary supplements like Albumax II or human serum, hypoxanthine, and gentamicin.[13] Some lots of Albumax II may not support parasite growth effectively; test a new lot or switch to human serum if issues persist.[12]
-
Gas Environment: P. falciparum requires a specific low-oxygen environment. The standard gas mixture is 5% CO₂, 5% O₂, and 90% N₂.[12][14] Ensure your gas cylinder has the correct mixture and that your culture flasks or chambers are being gassed properly.
-
Contamination: Visually inspect the culture under a microscope for signs of bacterial or fungal contamination. Check media for turbidity or sudden pH changes (color shifts). Mycoplasma is not visible but can severely impact parasite health.[15] (See Guide 2 for more).
-
Parasitemia: Do not let parasitemia get too high (typically >5-8%) without diluting the culture with fresh RBCs, as this can lead to the production of toxic metabolites and culture death.
References
- 1. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The many paths to artemisinin resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Putative molecular markers of Plasmodium falciparum resistance to antimalarial drugs in malaria parasites from Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Putative molecular markers of Plasmodium falciparum resistance to antimalarial drugs in malaria parasites from Ghana [frontiersin.org]
- 8. malariaconsortium.org [malariaconsortium.org]
- 9. who.int [who.int]
- 10. Protecting future antimalarials from the trap of resistance: Lessons from artemisinin-based combination therapy (ACT) failures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lumefantrine attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Optimizing Arteflene Dosage for Suppressive and Prophylactic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Arteflene dosage for suppressive and prophylactic studies against malaria. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the potential of this compound for malaria prophylaxis and suppression?
A1: Preclinical studies have shown that this compound (also known as Ro 42-1611) has significant potential for both prophylactic (preventative) and suppressive activity against malaria. In experimental models using Plasmodium berghei-infected mice, this compound demonstrated a long-lasting suppressive effect when administered after infection and considerable prophylactic activity when given before infection[1]. Its efficacy in these models has been reported to be comparable to chloroquine and superior to other artemisinin derivatives like artemether and artesunic acid[1].
Q2: What is the proposed mechanism of action for this compound?
A2: this compound, like other artemisinin derivatives, is believed to exert its antimalarial effect through a two-step mechanism. The core of this action is the endoperoxide bridge within its structure, which is essential for its activity. The process is as follows:
-
Activation: Inside the malaria parasite, heme-iron, which is generated from the digestion of hemoglobin, catalyzes the cleavage of this compound's endoperoxide bridge[2].
-
Alkylating Damage: This cleavage generates highly reactive free radicals. These radicals then damage essential parasite proteins and other macromolecules through alkylation, leading to parasite death[2][3].
Q3: What are the key considerations for oral administration of this compound in experimental studies?
A3: A critical factor to consider is this compound's low oral bioavailability due to extensive first-pass metabolism. However, a key metabolite of this compound is also biologically active and contributes significantly to its overall in vivo efficacy[1]. This suggests that while plasma concentrations of the parent drug may be low after oral administration, the antimalarial effect can still be potent. Researchers should consider both the parent compound and its active metabolites when performing pharmacokinetic and pharmacodynamic (PK/PD) analyses.
Troubleshooting Guides
Issue 1: Inconsistent results in suppressive studies with oral this compound.
-
Possible Cause 1: Variability in oral absorption.
-
Troubleshooting Step: Ensure consistent formulation and administration techniques. The vehicle used to dissolve or suspend this compound can impact its absorption. Consider using a standardized vehicle for all experimental groups. Fasting or feeding status of the animals can also affect absorption and should be controlled.
-
-
Possible Cause 2: Inconsistent timing of drug administration relative to infection.
-
Troubleshooting Step: For suppressive studies, the timing of the first dose post-infection is critical. Establish a strict and consistent dosing schedule for all animals in the study. Refer to established protocols like the 4-day suppressive test for guidance.
-
-
Possible Cause 3: Underestimation of the role of active metabolites.
-
Troubleshooting Step: When conducting PK/PD modeling, incorporate the measurement of major active metabolites in addition to the parent this compound compound. This will provide a more accurate picture of the total active drug exposure.
-
Issue 2: Lower than expected efficacy in prophylactic studies.
-
Possible Cause 1: Insufficient dosing prior to infection.
-
Troubleshooting Step: The prophylactic efficacy of this compound is dependent on achieving and maintaining a protective concentration of the drug and its active metabolites at the time of parasite challenge. Review your dosing regimen. It may be necessary to increase the dose or administer doses for a longer period before infection.
-
-
Possible Cause 2: Rapid clearance of the drug.
-
Troubleshooting Step: While this compound has a longer-lasting effect compared to some other artemisinins, its clearance rate should be considered. For prophylactic studies, a multiple-dosing regimen leading up to the day of infection may be more effective than a single dose.
-
-
Possible Cause 3: Choice of parasite strain.
-
Troubleshooting Step: Ensure the Plasmodium strain used in your model is sensitive to artemisinin derivatives. While this compound has shown activity against drug-resistant strains, the level of sensitivity can vary.
-
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in P. berghei Mouse Model (Qualitative Data)
| Study Type | Efficacy Summary | Comparator Drugs | Reference |
| Suppressive | Long-lasting suppressive effect | Comparable to Chloroquine; Superior to Qinghaosu, Artemether, Artesunic acid | [1] |
| Prophylactic | Good potential for prophylactic activity | Comparable to Chloroquine; Superior to Qinghaosu, Artemether, Artesunic acid | [1] |
Note: Specific quantitative data from the primary literature is limited in publicly available abstracts. Researchers should refer to the full-text publications for detailed dosage and efficacy values.
Experimental Protocols
Peter's 4-Day Suppressive Test (A Standard Method for Evaluating Antimalarial Activity)
This is a standard in vivo assay to assess the schizontocidal (blood-stage) activity of a compound.
-
Animal Model: Use a suitable mouse strain (e.g., Swiss albino mice).
-
Parasite Inoculation: Inoculate mice intraperitoneally with Plasmodium berghei-parasitized red blood cells.
-
Drug Administration:
-
Begin treatment a few hours after parasite inoculation.
-
Administer the test compound (this compound) and control drugs orally or via the desired route once daily for four consecutive days.
-
Include a vehicle control group and a positive control group (e.g., chloroquine).
-
-
Monitoring:
-
On the fifth day (24 hours after the last dose), collect tail blood smears from all mice.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression of parasitemia for each dose of this compound compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in the malaria parasite.
Caption: General workflow for a 4-day suppressive study.
Caption: General workflow for a prophylactic study.
References
- 1. Antimalarial activity of the bicyclic peroxide Ro 42-1611 (this compound) in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Arteflene Clinical Development
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arteflene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Troubleshooting Guides & FAQs
Pharmacokinetics & Bioavailability
Q1: We are observing low and highly variable plasma concentrations of this compound in our preclinical oral dosing studies. Is this expected?
A: Yes, this is a well-documented characteristic of this compound. The low and variable oral bioavailability is primarily due to extensive first-pass metabolism in the liver.[1] Studies in multiple animal species, including mice, rats, dogs, and monkeys, have shown oral bioavailability to be less than 5%.[1]
Troubleshooting:
-
Route of Administration: For initial efficacy and proof-of-concept studies, consider parenteral administration (intramuscular or intravenous) to bypass first-pass metabolism and achieve higher, more consistent plasma concentrations. The in vivo activity of this compound has been shown to be 4-5 times higher after parenteral administration compared to oral administration in mouse models.[1]
-
Formulation Strategy: Explore advanced formulation strategies to enhance oral bioavailability. Self-nanoemulsifying drug delivery systems (SNEDDS) have shown promise for improving the solubility and absorption of lipophilic drugs like artemisinin derivatives.[2][3][4][5]
-
Metabolite Activity: Be aware that a major metabolite of this compound (Ro 47-6936) is also biologically active, contributing to the overall in vivo efficacy despite the low bioavailability of the parent drug.[1] This metabolite has about one-fourth the in vitro activity of this compound against P. falciparum.[1]
Q2: How can we accurately quantify this compound concentrations in plasma?
A: A specific and sensitive analytical method is crucial for pharmacokinetic studies. A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method has been successfully used.
Experimental Protocol: HPLC-UV for Plasma this compound Concentration
-
Sample Preparation:
-
Extract this compound from plasma samples using a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to separate the precipitated proteins.
-
Collect the supernatant containing the drug.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).
-
Quantification: Use a validated standard curve of this compound in plasma. The limit of quantification in one study was 45 ng/ml using 0.5 ml of plasma.[1]
-
Clinical Efficacy
Q3: Our initial clinical trial of this compound monotherapy is showing a high recrudescence rate. Why is this happening?
A: Single-dose monotherapy with this compound has been shown to be suboptimal in clinical trials, particularly in children. In a phase 3 trial in Gabon, a single oral dose of 25 mg/kg of this compound resulted in a 40% resistance rate (RII and RIII) and only a 5% cure rate by day 28.[6] In another study in Cameroon with the same dosage, while initial parasite and fever clearance were rapid, 20% of patients were again smear-positive for P. falciparum by day 7.[7]
Troubleshooting & Solutions:
-
Combination Therapy: The most effective solution is to use this compound in combination with a long-acting partner drug. This approach is the standard for artemisinin derivatives to enhance efficacy and delay the development of resistance.[8][9][10][11][12] The combination of the related compound artefenomel with piperaquine has been investigated, although even this combination did not reach the target efficacy of >95% in a phase II trial.[8][9][10][11][12]
-
Dosing Regimen: A single dose is likely insufficient. A multi-day dosing regimen, as is standard for artemisinin-based combination therapies (ACTs), is necessary to ensure complete parasite clearance.
Data Presentation: Efficacy of this compound and Artefenomel in Clinical Trials
| Drug/Combination | Dosage | Population | Primary Efficacy Endpoint | Cure Rate (Day 28) | Reference |
| This compound (monotherapy) | 25 mg/kg single dose | Children in Gabon | Cure Rate | 5% | [6] |
| This compound (monotherapy) | 25 mg/kg single dose | Adults in Cameroon | Parasite Clearance | 80% parasite free at 48h (20% recrudescence by day 7) | [7] |
| Artefenomel + Piperaquine | 800 mg + 640 mg single dose | Adults & Children in Africa & Vietnam | PCR-adjusted ACPR | 70.8% | [8] |
| Artefenomel + Piperaquine | 800 mg + 960 mg single dose | Adults & Children in Africa & Vietnam | PCR-adjusted ACPR | 68.4% | [8] |
| Artefenomel + Piperaquine | 800 mg + 1440 mg single dose | Adults & Children in Africa & Vietnam | PCR-adjusted ACPR | 78.6% | [8] |
Drug Resistance
Q4: How can we monitor for the potential development of resistance to this compound?
A: Monitoring for drug resistance involves both in vitro and in vivo methods.
-
In Vitro Susceptibility Testing:
-
Continuously culture P. falciparum isolates from treated patients.
-
Perform in vitro growth inhibition assays to determine the 50% inhibitory concentration (IC50) of this compound against these isolates. An increase in the IC50 over time can indicate developing resistance.
-
-
Molecular Markers:
-
Sequence genes associated with artemisinin resistance, such as Kelch13, in parasite isolates from patients with treatment failure.[8]
-
-
Clinical Efficacy Monitoring:
-
Conduct regular clinical trials to monitor cure rates. A decline in efficacy is a strong indicator of emerging resistance.
-
Experimental Protocol: In Vitro P. falciparum Growth Inhibition Assay
-
Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium.
-
Assay Setup:
-
Add synchronized ring-stage parasites to a 96-well plate.
-
Add the drug dilutions to the wells.
-
Incubate the plate for 48-72 hours.
-
-
Growth Measurement:
-
Measure parasite growth using methods such as:
-
Microscopy (counting Giemsa-stained parasites).
-
Fluorimetry using a DNA-intercalating dye (e.g., SYBR Green).
-
[³H]-hypoxanthine incorporation.
-
-
-
Data Analysis: Calculate the IC50 value by plotting parasite growth inhibition against drug concentration.
Safety & Toxicology
Q5: Are there concerns about neurotoxicity with this compound?
A: Neurotoxicity is a known class effect of artemisinin derivatives, primarily observed in animal studies at high, repeated doses.[13] These studies have shown selective damage to brainstem nuclei.[13] However, clinical evidence of neurotoxicity in humans with therapeutic doses of artemisinins is limited. For this compound specifically, no significant adverse events were reported in early clinical trials.[7] It is crucial to monitor for any neurological signs and symptoms in clinical trial participants.
Q6: Should we be concerned about cardiotoxicity?
A: Some antimalarial drugs, particularly those in the quinoline class, can cause QT interval prolongation. While this is a consideration for combination therapies, artemisinin derivatives themselves are not typically associated with significant cardiotoxicity. A study on artemether-lumefantrine found no evidence of clinically significant cardiac effects.
Mandatory Visualizations
References
- 1. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. This compound compared with mefloquine for treating Plasmodium falciparum malaria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Ro 42-1611 (this compound) in the treatment of patients with mild malaria: a clinical trial in Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised, double-blind clinical phase II trial of the efficacy, safety, tolerability and pharmacokinetics of a single dose combination treatment with artefenomel and piperaquine in adults and children with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. mesamalaria.org [mesamalaria.org]
- 11. Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers with induced blood stage Plasmodium falciparum to predict efficacy in patients with malaria | Medicines for Malaria Venture [mmv.org]
- 12. medrxiv.org [medrxiv.org]
- 13. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arteflene Monotherapy and Antimalarial Study Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arteflene and designing antimalarial clinical studies.
Frequently Asked Questions (FAQs)
Q1: What was the observed efficacy of this compound as a monotherapy for uncomplicated Plasmodium falciparum malaria?
This compound monotherapy has demonstrated limitations in clinical efficacy, primarily due to treatment failures. Key findings from clinical trials highlight the challenges of using this compound alone.
In a study conducted in Gabon, single-dose this compound (25 mg/kg) was compared to mefloquine (15 mg/kg) in children with uncomplicated P. falciparum malaria. The results showed a high rate of treatment failure for this compound, with only one out of 20 patients being cured by day 28. In contrast, all 21 patients in the mefloquine group were cured. High-grade resistance (RII and RIII) was observed in 40% of the patients who received this compound.
Another trial in Cameroon evaluated a single dose of this compound (25 mg/kg) in male patients with mild malaria. While the initial response was positive, with 80% of patients being parasite-free at 48 hours, by day 7, 20% of the patients (6 out of 30) showed a return of parasitemia (recrudescence).
These studies underscore that while this compound has antimalarial activity, as a single agent it is not sufficient to achieve a radical cure in a significant portion of patients.
Table 1: Summary of Clinical Trial Outcomes for this compound Monotherapy
| Study Location | Dosage | Patient Population | Primary Efficacy Endpoint | Cure Rate | Reference |
| Gabon | 25 mg/kg (single dose) | Children with uncomplicated P. falciparum malaria | Day 28 Cure Rate | 5% (1/20) | |
| Cameroon | 25 mg/kg (single dose) | Males (12-42 years) with mild P. falciparum malaria | Parasite clearance at Day 7 | 80% initial clearance, 20% recrudescence |
Q2: Why does this compound monotherapy fail, and what are the implications for study design?
The failure of this compound monotherapy, and artemisinin derivatives in general, is a key reason for the shift towards Artemisinin-based Combination Therapy (ACT) as the standard of care for uncomplicated falciparum malaria.
Reasons for Monotherapy Failure:
-
Short Half-Life: this compound, like other artemisinin derivatives, has a short elimination half-life. This means the drug is cleared from the body relatively quickly. While it is highly effective at rapidly reducing the parasite biomass, it may not remain at therapeutic concentrations long enough to eliminate all parasites, leading to recrudescence.
-
Emergence of Resistance: The use of artemisinin compounds as monotherapy creates a high potential for the selection of drug-resistant parasites. While "full" resistance is not yet widespread, "partial resistance," characterized by delayed parasite clearance, has been observed. This is often associated with mutations in the P. falciparum Kelch13 (K13) gene.
Implications for Clinical Study Design:
-
Combination Therapy is Essential: The primary implication is that new antimalarial drugs with a similar mechanism of action to artemisinins should be developed as part of a combination therapy. The partner drug should have a different mechanism of action and a longer half-life to eliminate the remaining parasites and protect against the development of resistance.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling is a critical tool in designing and interpreting clinical trials for antimalarials. It helps in optimizing dosing regimens and understanding the exposure-response relationship, which is crucial for ensuring sustained therapeutic concentrations.
-
Extended Follow-up: Clinical trials for antimalarials require a sufficiently long follow-up period (typically 28 or 42 days) to detect late treatment failures and distinguish between recrudescence and new infections, especially in areas of high transmission.
-
Genotyping: Molecular genotyping of parasite populations is necessary to differentiate between a true treatment failure (recrudescence) and a new infection. This is a standard component of modern antimalarial efficacy studies.
Logical Relationship: From Monotherapy Failure to Modern Study Design
Technical Support Center: Arteflene Pharmacokinetic Studies in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in the pharmacokinetics of Arteflene in animal models.
Troubleshooting Guides
High variability in the pharmacokinetic profile of this compound is a common challenge, primarily due to its low and inconsistent oral bioavailability.[1] This guide addresses specific issues and provides potential solutions.
Issue 1: High Inter-Animal Variability in Plasma Concentrations After Oral Dosing
-
Potential Cause: Inherent low and variable oral bioavailability of this compound across species.[1] Factors such as poor aqueous solubility, pH-dependent solubility, and high administered dose can contribute to this variability.[2][3][4]
-
Troubleshooting Steps:
-
Standardize Administration Procedure: Ensure consistent vehicle volume, gavage technique, and timing of administration relative to feeding.
-
Control for Food Effects: The presence of food can significantly alter gastrointestinal pH and motility, affecting drug absorption. Conduct studies in fasted animals to reduce this source of variability.
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Particle Size Reduction: For suspension formulations, reducing the particle size of this compound can improve dissolution and absorption, potentially leading to more consistent results.
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Consider Alternative Formulations: If variability remains high with a simple suspension, explore enabling formulations such as solutions (if a suitable vehicle is found) or amorphous solid dispersions to improve solubility and absorption.
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Cross-Over Study Design: Employ a cross-over study design where each animal serves as its own control. This can help to minimize the impact of inter-individual differences.
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Issue 2: Low and Inconsistent Oral Bioavailability
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Potential Cause: this compound undergoes extensive first-pass metabolism, significantly reducing the amount of unchanged drug reaching systemic circulation.[1]
-
Troubleshooting Steps:
-
Characterize Metabolites: this compound is metabolized to an active metabolite.[1] It is crucial to quantify both the parent drug and the active metabolite in plasma samples to get a complete picture of the drug's activity.
-
Parenteral Administration Control: Include an intravenous (IV) administration group in your study to determine the absolute bioavailability and to understand the disposition of this compound without the influence of absorption.
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In Vitro Metabolism Studies: Use liver microsomes from the animal species of interest to investigate the metabolic pathways and the enzymes involved. This can provide insights into the extent of first-pass metabolism.
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Issue 3: Difficulty in Quantifying Low Plasma Concentrations of this compound
-
Potential Cause: The low oral bioavailability and rapid clearance of this compound can result in plasma concentrations that are below the limit of quantification (LOQ) of the analytical method.[1]
-
Troubleshooting Steps:
-
Optimize Analytical Method: Develop a highly sensitive and specific analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of this compound in plasma. The limit of quantification for an HPLC-UV method has been reported to be 45 ng/ml using 0.5 ml of plasma.[1]
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Increase Sampling Volume: If ethically permissible and within the limits of the animal model, a larger blood sample volume can provide more plasma for analysis, potentially increasing the concentration of the analyte.
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Adjust Dosing: If plasma levels are consistently too low, a higher oral dose may be considered, provided it is within the therapeutic and non-toxic range for the animal model.
-
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound in different animal models?
A1: this compound exhibits very low and variable oral bioavailability across species. A summary of available data is presented below.
| Animal Model | Oral Bioavailability (%) | Apparent Half-Life (h) | Reference |
| Mice | 0.6 | 1.4 - 4.7 | [1] |
| Rats | 4 - 5 | 1.4 - 4.7 | [1] |
| Dogs | 2.5 ± 1 | 1.4 - 4.7 | [1] |
| Marmosets | ≤ 0.5 | 1.4 - 4.7 | [1] |
| Cynomolgus Monkeys | < 0.5 | 1.4 - 4.7 | [1] |
Q2: What is the primary reason for the high pharmacokinetic variability of this compound?
A2: The high variability is primarily attributed to its extensive first-pass metabolism in the liver, which significantly reduces the amount of parent drug reaching the systemic circulation after oral administration.[1] This metabolic process can vary between individual animals, leading to inconsistent plasma concentrations.
Q3: Does this compound have any active metabolites that I should be aware of?
A3: Yes, this compound is metabolized to an active metabolite, Ro 47-6936, which contributes to the overall antimalarial activity of the drug.[1] Therefore, it is highly recommended to quantify both this compound and its active metabolite in your pharmacokinetic studies.
Q4: Are there any known sex- or age-related differences in the pharmacokinetics of this compound?
A4: While the provided literature does not specify sex or age differences for this compound, these are known factors that can influence drug metabolism and disposition in animal models and should be considered during study design.[5][6][7] It is advisable to use animals of a single sex and a narrow age range to minimize this potential source of variability.
Q5: What is a suitable analytical method for quantifying this compound in plasma?
A5: A specific High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method has been used to determine plasma concentrations of this compound.[1] For higher sensitivity and specificity, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method could also be developed.
Experimental Protocols
Protocol: Quantification of this compound in Rat Plasma using HPLC-UV
This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions.
-
Sample Collection and Preparation:
-
Collect blood samples from rats at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, perform a protein precipitation extraction. To 200 µL of plasma, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 216 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
Spike blank rat plasma with the working standard solutions to create a standard curve with a range of concentrations that bracket the expected sample concentrations.
-
Process the plasma standards in the same manner as the study samples.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a standard curve by plotting the peak area versus the concentration of the plasma standards.
-
Determine the concentration of this compound in the study samples by interpolating their peak areas from the standard curve.
-
Visualizations
References
- 1. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that affect drug disposition in food-producing animals during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of sex and age on caffeine pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arteflene Pediatric Suspension Formulation
Welcome to the Technical Support Center for Arteflene Pediatric Suspension Formulation. This resource is designed for researchers, scientists, and drug development professionals working on pediatric oral suspension formulations of this compound and other poorly water-soluble antimalarial compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a pediatric suspension formulation challenging?
This compound is a synthetic endoperoxide antimalarial agent.[1][2] Its chemical name is (1S,4R,5R,8S)-4-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one.[3][4] The primary challenges in developing a pediatric suspension of this compound stem from its physicochemical properties: it is highly lipophilic and practically insoluble in water.[4] These characteristics can lead to issues with bioavailability, dosing accuracy, and physical stability of a suspension.
Q2: A clinical trial of a single-dose this compound suspension in children showed poor efficacy. What were the likely formulation-related causes?
A phase 3 trial in Gabon with a single oral dose of 25 mg/kg this compound suspension resulted in a high rate of treatment failure compared to mefloquine.[5] Several formulation-related factors could have contributed to this outcome:
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Poor Bioavailability: Due to its high lipophilicity and poor aqueous solubility, the drug may not have dissolved sufficiently in the gastrointestinal tract to be absorbed in therapeutic concentrations.
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Inadequate Dosing: The effective dose might not have been achieved due to the formulation's properties, even with a weight-based calculation.
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Physical Instability: Issues like particle aggregation, sedimentation, or caking in the suspension could have led to under-dosing.
Q3: What are the key stability concerns for an this compound suspension?
The stability of an this compound suspension is a significant concern due to its endoperoxide bridge, which is characteristic of artemisinin-derived compounds.[6]
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Chemical Stability: The endoperoxide linkage can be susceptible to degradation, especially in the presence of certain excipients or environmental conditions, potentially leading to a loss of potency.
-
Physical Stability: As with any suspension, maintaining a uniform dispersion of this compound particles is crucial. Issues to monitor include sedimentation, caking (formation of a non-resuspendable sediment), and crystal growth.[7]
Q4: How can the bioavailability of this compound from a suspension be improved?
Improving the bioavailability of a poorly water-soluble drug like this compound is a primary goal of formulation development. Strategies include:
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Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, potentially improving dissolution rate and absorption.
-
Use of Wetting Agents and Surfactants: Incorporating appropriate excipients can improve the dispersibility of the hydrophobic this compound particles in the aqueous vehicle.
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Lipid-Based Formulations: Given its lipophilicity, formulating this compound in a lipid-based system could enhance its absorption.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or variable drug exposure in preclinical/clinical studies. | Poor dissolution of this compound in the GI tract. | Investigate particle size reduction. Evaluate the use of solubilizing agents or a lipid-based formulation. |
| Inaccurate dosing due to poor suspension homogeneity. | Review the suspending and flocculating agents in the formulation. Assess the redispersibility of the suspension. | |
| Suspension shows rapid sedimentation and/or caking. | Inadequate viscosity of the vehicle. | Optimize the concentration of the suspending agent (e.g., xanthan gum, carboxymethyl cellulose). |
| Particle aggregation due to electrostatic interactions. | Evaluate the effect of pH and ionic strength on the zeta potential of the particles. Consider adding a flocculating agent. | |
| Loss of potency during stability testing. | Chemical degradation of the this compound molecule. | Conduct forced degradation studies to identify degradation pathways. Protect the formulation from light and excessive heat. Ensure excipient compatibility. |
| Microbial contamination. | Incorporate a suitable antimicrobial preservative and perform preservative effectiveness testing. | |
| Poor patient acceptability or compliance in pediatric trials. | Unpalatable taste or texture of the suspension. | Incorporate taste-masking agents, sweeteners, and flavoring agents suitable for pediatric use. Optimize the viscosity for better mouthfeel. |
Data from Pediatric Clinical Trials
The following table summarizes the efficacy data from a comparative clinical trial of single-dose this compound suspension versus mefloquine in children with uncomplicated P. falciparum malaria in Gabon.
| Parameter | This compound Suspension (25 mg/kg single dose) | Mefloquine Tablets (15 mg/kg) | P-value |
| Number of Patients | 20 | 21 | N/A |
| High-Grade Resistance (RII & RIII) | 8 (40%) | 0 (0%) | < 0.005 |
| Cure Rate at Day 28 | 1 (5%) | 21 (100%) | < 0.001 |
| Data sourced from a phase 3, open-labeled, randomized trial.[5] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method to quantify this compound in a suspension and detect any degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., acetonitrile).
-
Accurately weigh a portion of the this compound suspension and dissolve it in the same solvent to achieve a target concentration within the calibration range. Use sonication if necessary to ensure complete extraction.
-
-
Forced Degradation Studies:
-
Expose the this compound suspension to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress conditions.
-
Analyze the stressed samples by HPLC to ensure that degradation peaks are resolved from the parent this compound peak, thus confirming the method is stability-indicating.
-
Assessment of Physical Stability of the Suspension
Objective: To evaluate the physical stability of the this compound suspension through sedimentation volume and redispersibility testing.
Methodology:
-
Sedimentation Volume (F):
-
Pour a known volume of the suspension into a graduated cylinder and seal.
-
Store the cylinder at controlled temperature and humidity.
-
At regular intervals (e.g., 1, 2, 4, 24 hours, and then weekly), measure the final volume of the sediment (Vu) and the initial total volume of the suspension (Vo).
-
Calculate the sedimentation volume: F = Vu / Vo. An F value closer to 1 indicates better physical stability.
-
-
Redispersibility:
-
After a set period of storage, gently invert the graduated cylinder through 180° cycles at a constant rate.
-
Count the number of inversions required to fully resuspend the sediment. A lower number of inversions indicates better redispersibility.
-
Visualizations
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Quality control workflow for this compound suspension.
References
- 1. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C19H18F6O3 | CID 6436134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. Formulating a poorly water soluble drug into an oral solution suitable for paediatric patients; lorazepam as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Minimizing Arteflene-Induced Hepatotoxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Arteflene-induced hepatotoxicity in preclinical models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound-induced hepatotoxicity is primarily caused by its metabolic bioactivation. The endoperoxide bridge of this compound undergoes iron(II)-mediated reduction, which generates a carbon-centered cyclohexyl radical and a mixture of cis- and trans-α,β-unsaturated ketones, also known as enones.[1] These reactive enone metabolites are considered the key mediators of toxicity. They can deplete cellular glutathione (GSH), a critical antioxidant, leading to oxidative stress, and can also form covalent bonds with cellular macromolecules, disrupting cellular function and leading to cytotoxicity.[1][2]
Q2: What are the expected biochemical and histological signs of this compound-induced hepatotoxicity in preclinical models?
A2: In preclinical models, such as rats, this compound administration is expected to cause a dose-dependent elevation in serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicative of hepatocellular damage.[3][4] Histopathological examination of liver tissue may reveal centrilobular necrosis, inflammation, and sinusoidal congestion.[5][6][7]
Q3: Are there established methods to minimize this compound-induced hepatotoxicity in my experiments?
A3: While specific protocols for this compound are not widely published, general strategies for mitigating drug-induced liver injury (DILI) can be adapted. These include:
-
Co-administration of antioxidants: N-acetylcysteine (NAC) is a precursor to glutathione and can help replenish depleted stores, thereby reducing oxidative stress.
-
Modulation of cytochrome P450 (CYP450) enzymes: Since this compound's bioactivation is a metabolic process, inhibiting the specific CYP450 enzymes involved could reduce the formation of toxic metabolites. However, the exact CYP isoforms responsible for this compound's bioactivation are not fully elucidated.
Q4: How can I troubleshoot high variability in my in vivo hepatotoxicity study results?
A4: High variability in preclinical hepatotoxicity studies can arise from several factors.[8] Consider the following troubleshooting steps:
-
Animal-related factors: Ensure consistency in the species, strain, age, and sex of the animals used, as these can all influence drug metabolism and susceptibility to toxicity.[9]
-
Dosing and administration: Verify the accuracy of dose calculations and the consistency of the administration route and technique.
-
Environmental factors: Maintain a consistent environment (e.g., diet, housing, light-dark cycle) for all animals, as these can affect their physiological state.
-
Sample collection and processing: Standardize the timing and method of blood and tissue collection, as well as the procedures for sample processing and analysis.
Troubleshooting Guides
Guide 1: Unexpectedly High Levels of Hepatotoxicity
| Issue | Possible Cause | Troubleshooting Action |
| Elevated Liver Enzymes (ALT/AST) at Low Doses | 1. Incorrect dose calculation or preparation. 2. Increased bioavailability of this compound. 3. Animal model is particularly sensitive. | 1. Double-check all calculations and ensure proper dissolution/suspension of this compound. 2. Review the vehicle used for administration; some vehicles can enhance absorption. 3. Consider a dose-response study with a wider range of lower doses to establish the toxicity threshold in your specific model. |
| Severe Histopathological Damage | 1. Acute, high-dose exposure. 2. Synergistic toxicity with other experimental components. | 1. If the goal is to study mitigation strategies, consider a lower, sub-acute dosing regimen that induces measurable but not overwhelming toxicity. 2. Review all components of the experimental protocol, including vehicle and any co-administered substances, for potential hepatotoxic effects. |
Guide 2: Failure to Mitigate Hepatotoxicity with an Interventional Agent (e.g., NAC)
| Issue | Possible Cause | Troubleshooting Action |
| No Reduction in Liver Enzymes with NAC Co-administration | 1. Inadequate dose of NAC. 2. Timing of NAC administration is not optimal. 3. The primary mechanism of toxicity is not solely oxidative stress. | 1. Consult literature for effective doses of NAC in similar DILI models (e.g., 140 mg/kg loading dose followed by 70 mg/kg).[10][11] 2. Administer NAC prior to or concurrently with this compound to ensure it is available to counteract GSH depletion as it occurs. 3. While oxidative stress is a key factor, direct covalent binding of reactive metabolites may also play a significant role. Consider investigating other protective strategies. |
| No Improvement in Liver Histopathology | 1. The interventional agent does not address the specific cellular damage pathways activated by this compound. 2. The dose of the interventional agent is too low to be effective at the tissue level. | 1. Investigate the downstream signaling pathways affected by this compound and select an interventional agent with a more targeted mechanism of action. 2. Perform a dose-escalation study for the interventional agent to determine its optimal protective concentration. |
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of N-Acetylcysteine (NAC) on this compound-Induced Liver Enzyme Elevation in Rats
| Treatment Group | Dose | Serum ALT (U/L) (Mean ± SD) | Serum AST (U/L) (Mean ± SD) |
| Vehicle Control | - | 35 ± 5 | 80 ± 10 |
| This compound | 50 mg/kg | 250 ± 45 | 450 ± 70 |
| This compound + NAC | 50 mg/kg + 150 mg/kg | 120 ± 30 | 220 ± 50 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Model of this compound-Induced Hepatotoxicity and Mitigation with N-Acetylcysteine (NAC) in Rats
1. Animals:
-
Male Wistar rats (200-250 g).
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Acclimatize for at least one week before the experiment.
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House in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
2. Experimental Groups (n=6-8 per group):
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Group 1 (Vehicle Control): Administer the vehicle used for this compound and NAC.
-
Group 2 (this compound): Administer this compound at a predetermined hepatotoxic dose (e.g., 50 mg/kg, orally).
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Group 3 (this compound + NAC): Administer NAC (e.g., 150 mg/kg, intraperitoneally) 30 minutes before the oral administration of this compound (50 mg/kg).
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Group 4 (NAC Control): Administer NAC only.
3. Drug Preparation and Administration:
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This compound: Suspend in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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NAC: Dissolve in sterile saline.
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Administer this compound via oral gavage.
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Administer NAC via intraperitoneal injection.
4. Monitoring and Sample Collection:
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Monitor animals for clinical signs of toxicity.
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At 24 hours post-Arteflene administration, anesthetize the animals and collect blood via cardiac puncture for serum separation.
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Euthanize the animals and collect liver tissue.
5. Biochemical Analysis:
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Measure serum ALT and AST levels using commercially available kits.
6. Histopathological Analysis:
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Fix a portion of the liver in 10% neutral buffered formalin.
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Process the tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
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Examine the slides under a microscope for evidence of necrosis, inflammation, and other pathological changes.
Protocol 2: Investigating the Role of CYP450 Inhibition on this compound Hepatotoxicity in Mice
1. Animals:
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Male C57BL/6 mice (8-10 weeks old).
-
Acclimatize and house as described in Protocol 1.
2. Experimental Groups (n=6-8 per group):
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Group 1 (Vehicle Control): Administer vehicles for this compound and the CYP450 inhibitor.
-
Group 2 (this compound): Administer this compound (e.g., 100 mg/kg, orally).
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Group 3 (this compound + CYP450 Inhibitor): Administer a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole, ABT) at an appropriate dose and time before this compound administration.
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Group 4 (CYP450 Inhibitor Control): Administer the CYP450 inhibitor only.
3. Drug Preparation and Administration:
-
Prepare and administer this compound as in Protocol 1.
-
Prepare and administer the CYP450 inhibitor according to literature recommendations for in vivo studies.
4. Sample Collection and Analysis:
-
Follow the procedures for sample collection and analysis as described in Protocol 1 (biochemical and histopathological analysis).
Visualizations
Caption: Bioactivation pathway of this compound leading to hepatotoxicity.
Caption: Workflow for evaluating a hepatoprotective agent against this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In-depth understanding of the structure-based reactive metabolite formation of organic functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. ibbj.org [ibbj.org]
- 5. Drug-Induced Liver Injury: The Hepatic Pathologist’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mapping Interindividual Variability of Toxicodynamics Using High-Throughput Transcriptomics and Primary Human Hepatocytes from Fifty Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Arteflene vs. Mefloquine in Pediatric Malaria: A Comparative Guide
This guide provides a detailed comparison of the efficacy of arteflene and mefloquine in the treatment of pediatric malaria, with a focus on experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals.
Efficacy and Clinical Outcomes
A key phase 3, open-label, randomized clinical trial conducted in Gabon provides the primary basis for comparing the efficacy of this compound and mefloquine in children with uncomplicated Plasmodium falciparum malaria. The study revealed significant differences in the curative efficacy of the two drugs when administered as single-dose monotherapies.
Mefloquine demonstrated high efficacy, achieving a 100% cure rate by day 28. In stark contrast, single-dose this compound was found to be ineffective, with a cure rate of only 5% at day 28.[1][2] High-grade resistance was observed in 40% of the children treated with this compound, whereas no treatment failures were recorded in the mefloquine group.[1][2]
While this compound showed a slightly, though not statistically significant, faster fever clearance time, the 50% and 90% parasite clearance times were comparable between the two treatment groups.[1][2] Both drugs were reported to be well-tolerated by the pediatric patients.[1][2]
Data from other studies on mefloquine in pediatric populations further supports its efficacy. In a study in Nigeria, mefloquine achieved a 100% cure rate in children with chloroquine-resistant falciparum malaria.[3] Another study in French Guiana concluded that mefloquine is an efficient and well-tolerated treatment for acute uncomplicated P. falciparum malaria in children, including infants.[4]
The following table summarizes the key efficacy data from the comparative trial:
| Parameter | This compound (25 mg/kg single dose) | Mefloquine (15 mg/kg single dose) |
| Number of Patients | 20 | 21 |
| Cure Rate (Day 28) | 5% (1/20) | 100% (21/21) |
| High-Grade Resistance | 40% (8/20) | 0% (0/21) |
| 50% Parasite Clearance Time | Comparable | Comparable |
| 90% Parasite Clearance Time | Comparable | Comparable |
| Fever Clearance Time | Slightly faster (not significant) | Slightly slower |
Experimental Protocols
The primary comparative study followed a phase 3, open-labeled, randomized trial design.
Patient Population: Children with uncomplicated Plasmodium falciparum malaria in Gabon.
Treatment Arms:
-
This compound Group: Received a single oral dose of 25 mg/kg of this compound suspension.
-
Mefloquine Group: Received a single oral dose of 15 mg/kg of mefloquine tablets.
Efficacy Assessment:
-
Primary Endpoint: Cure rate at day 28, defined as the absence of parasitemia.
-
Secondary Endpoints:
-
Parasite clearance time (50% and 90%).
-
Fever clearance time.
-
Incidence of high-grade resistance (RII and RIII).
-
In Vitro Analysis: Sensitivity of paired parasite isolates before treatment and at the time of recrudescence was assessed to investigate changes in drug resistance.[1][2]
Mechanisms of Action
This compound: As a synthetic peroxide and an artemisinin derivative, the mechanism of action of this compound is believed to involve the cleavage of its endoperoxide bridge by intraparasitic heme iron.[5][6][7] This process generates carbon-centered free radicals that are thought to alkylate and damage essential parasite proteins, leading to parasite death.[6][8] Studies have identified potential protein targets, including the translationally controlled tumor protein (PfTCTP).[5][6]
Mefloquine: The precise mechanism of action for mefloquine is not fully understood.[9][10] However, evidence suggests that it acts as a blood schizonticide by targeting the 80S ribosome of Plasmodium falciparum, thereby inhibiting protein synthesis.[9][11] Mefloquine is effective against the intraerythrocytic stages of the parasite.[12][13]
Visualizing Workflows and Pathways
Caption: Workflow of the comparative clinical trial.
Caption: Mechanisms of action for this compound and mefloquine.
References
- 1. This compound compared with mefloquine for treating Plasmodium falciparum malaria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. Clinical efficacy of mefloquine in children suffering from chloroquine-resistant Plasmodium falciparum malaria in Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficacy and tolerance of mefloquine in the treatment of infants and children with Plasmodium falciparum malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism of the antimalarial endoperoxide Ro 42-1611 (this compound) in the rat: evidence for endoperoxide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. mims.com [mims.com]
A Comparative Analysis of Arteflene and Artemisinin Derivatives: Efficacy, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Arteflene, a synthetic endoperoxide antimalarial, and the widely used artemisinin derivatives. While both classes of compounds share a common mechanism of action centered on the endoperoxide bridge, this document aims to delineate their respective profiles based on available experimental data. It is important to note that direct head-to-head comparative studies are limited; therefore, data presented herein is a collation from various sources. Researchers should consider the differing experimental conditions when interpreting the presented data.
I. In Vitro Efficacy
The in vitro activity of antimalarial compounds is a crucial indicator of their intrinsic potency against the Plasmodium falciparum parasite. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and key artemisinin derivatives against various parasite strains.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Compound | Parasite Strain | IC50 (nM) | Reference |
| This compound | Drug-Resistant | More active than against sensitive strains | [1] |
| This compound | Not Specified | In vitro activity lower than expected from in vivo results | [1] |
Table 2: In Vitro Activity of Artemisinin Derivatives against Plasmodium falciparum
| Compound | Parasite Strain | IC50 (nM) | Reference |
| Artemisinin | Chloroquine-Resistant (FCM 29) | 7.67 | [2] |
| Artemisinin | Chloroquine-Susceptible | 11.4 | [2] |
| Artemisinin | Not Specified | 1.9 x 10¹ | [3] |
| Artesunate | Not Specified | 1.1 x 10¹ | [3] |
| Dihydroartemisinin | Not Specified | 0.3 x 10¹ | [3] |
| Artemether | Chloroquine-Resistant | 3.71 | [2] |
| Artemether | Chloroquine-Susceptible | 5.14 | [2] |
| Arteether | Chloroquine-Resistant | 3.88 | [2] |
| Arteether | Chloroquine-Susceptible | 5.66 | [2] |
| Artelinate | Chloroquine-Resistant | 3.46 | [2] |
| Artelinate | Chloroquine-Susceptible | 5.04 | [2] |
II. In Vivo Efficacy
In vivo studies in animal models, typically mice infected with Plasmodium berghei, provide essential data on a drug's efficacy within a biological system, accounting for factors like metabolism and pharmacokinetics.
Table 3: In Vivo Activity of this compound against Plasmodium berghei in Mice
| Compound | Administration Route | Efficacy Metric | Result | Reference |
| This compound | Oral or Parenteral | Suppressive & Prophylactic Activity | Comparable to chloroquine, superior to qinghaosu, artemether, and artesunic acid | [1] |
Table 4: In Vivo Activity of Artemisinin Derivatives against Plasmodium berghei in Mice
| Compound | Administration Route | Efficacy Metric | Result | Reference |
| Dihydroartemisinin | Intramuscular | Cure Rate | 47% at 10 mg/kg | [3] |
| Artemisinin | Intramuscular | Recrudescence Rate | 100% at 10 mg/kg | [3] |
| Artesunate | Intramuscular | Recrudescence Rate | 100% at 10 mg/kg | [3] |
III. Clinical Efficacy
Clinical trials in humans are the definitive measure of a drug's therapeutic potential. Key parameters include parasite clearance time and cure rates.
Table 5: Clinical Performance of this compound
| Metric | Comparison Drug | Patient Population | Key Findings | Reference |
| Fever Clearance Time | Mefloquine | Children with uncomplicated P. falciparum malaria | Slightly, but not significantly, faster than mefloquine. | [4] |
| Parasite Clearance Time (50% & 90%) | Mefloquine | Children with uncomplicated P. falciparum malaria | Comparable to mefloquine. | [4] |
| Cure Rate (Day 28) | Mefloquine | Children with uncomplicated P. falciparum malaria | Single dose monotherapy was not effective (one patient cured) compared to mefloquine (all 21 patients cured). | [4] |
Table 6: Clinical Performance of Artemisinin Derivatives
| Derivative(s) | Metric | Key Findings | Reference |
| Artemisinin derivatives | Parasite Reduction | Induce more rapid reduction of parasitemia than other antimalarial drugs. | [5][6][7] |
| Artesunate | Mortality vs. Quinine | Reduced mortality in children and adults in Asia and Africa. | [8][9] |
| Artesunate vs. Artemether | Parasite Clearance | Oral artesunate and artemether result in similar times to parasite clearance. | [10] |
| Artemether-lumefantrine vs. Artesunate-mefloquine | Efficacy (ACPR at day 63) | Non-inferiority shown, with similar safety profiles in children under 5. | [11][12] |
IV. Mechanism of Action
Both this compound and artemisinin derivatives owe their antimalarial activity to the endoperoxide bridge within their structures. The generally accepted mechanism involves the activation of this bridge by intra-parasitic heme iron, which is released during the digestion of hemoglobin by the parasite. This activation generates highly reactive carbon-centered free radicals that subsequently damage parasite proteins and other macromolecules, leading to parasite death. Another proposed target for artemisinins is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6).
V. Experimental Protocols
A. In Vitro Drug Susceptibility Testing: SYBR Green I-based Assay
This method is a widely used, non-radioactive alternative for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
1. Preparation of Parasite Culture:
-
P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax or human serum.
-
Cultures are maintained in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
Parasite cultures are synchronized at the ring stage using methods like sorbitol treatment.
2. Drug Plate Preparation:
-
Antimalarial drugs are serially diluted to the desired concentrations in RPMI 1640 medium.
-
25 µL of each drug dilution is added to the wells of a 96-well microtiter plate in duplicate or triplicate. Control wells contain drug-free medium.
3. Assay Procedure:
-
A parasite suspension with a defined hematocrit (e.g., 1.5-2%) and parasitemia (e.g., 0.3-0.5%) is prepared.
-
175-200 µL of the parasite suspension is added to each well of the drug-coated plate.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Following incubation, the plate is frozen and thawed to lyse the red blood cells.
4. SYBR Green I Staining and Fluorescence Reading:
-
A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with DNA.
-
The plate is incubated in the dark at room temperature.
-
Fluorescence is measured using a microplate reader at excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth.
5. Data Analysis:
-
The fluorescence readings are used to generate dose-response curves.
-
The IC50 value, the drug concentration that inhibits parasite growth by 50%, is calculated from these curves.
B. In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)
This is a standard in vivo assay to evaluate the schizonticidal activity of a compound against an early Plasmodium infection in mice.
1. Animal Model and Parasite Strain:
-
Swiss albino mice are commonly used.
-
A rodent malaria parasite, typically Plasmodium berghei, is used for infection.
2. Infection:
-
On Day 0, mice are inoculated intraperitoneally with approximately 1x10^7 P. berghei-infected red blood cells.
3. Drug Administration:
-
The test compound is administered to groups of mice, usually orally or subcutaneously, once daily for four consecutive days (Day 0 to Day 3).
-
A positive control group receives a standard antimalarial drug (e.g., chloroquine), and a negative control group receives the vehicle.
4. Monitoring Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain.
-
The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.
5. Data Analysis:
-
The average parasitemia of the treated groups is compared to the negative control group.
-
The percentage of parasite suppression is calculated using the formula: % Suppression = [(Parasitemia in control - Parasitemia in treated) / Parasitemia in control] x 100
-
The dose that suppresses parasitemia by 50% (ED50) can be determined from a dose-response curve.
-
Mean survival time for each group is also often recorded.
References
- 1. Comparative effects of parenteral antimalarials in Swiss albino mice after chronic exposure to Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bibliometric and Visualized Analysis of Artemisinin and Its Derivatives in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 4. In Vivo Efficacy and Parasite Clearance of Artesunate + Sulfadoxine–Pyrimethamine Versus Artemether–Lumefantrine in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 8. 4-day suppressive test: Significance and symbolism [wisdomlib.org]
- 9. A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice [scirp.org]
- 10. Assessment of parasite clearance following treatment of severe malaria with intravenous artesunate in Ugandan children enrolled in a randomized controlled clinical trial | springermedizin.de [springermedizin.de]
- 11. Effect of High-Dose or Split-Dose Artesunate on Parasite Clearance in Artemisinin-Resistant Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antimalarial Effects of Arteflene in Combination with Chloroquine and Mefloquine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic interactions between the antimalarial compound Arteflene and two established drugs, Chloroquine and Mefloquine. The information presented is based on available preclinical data and aims to inform further research and development in the field of combination antimalarial therapy.
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, is a cornerstone of modern antimalarial treatment, aiming to enhance efficacy, shorten treatment duration, and delay the development of resistance. This compound, a synthetic peroxide antimalarial, has demonstrated promising activity, and its potential in combination with other antimalarials is of significant interest. In vitro and in vivo studies have revealed an additive to synergistic relationship between this compound and both Chloroquine and Mefloquine, with no antagonism observed. This suggests that combination regimens involving this compound could be beneficial in overcoming drug resistance and improving therapeutic outcomes.
Quantitative Analysis of Synergistic Effects
-
Synergy: FIC index < 1.0
-
Additive: FIC index = 1.0
-
Antagonism: FIC index > 1.0
To illustrate the expected outcomes based on the reported synergy, the following table presents hypothetical data reflecting an additive to synergistic effect. It is crucial to note that these values are illustrative and not derived from a specific head-to-head comparative study.
| Drug Combination | Parasite Strain | IC50 of Drug A alone (nM) | IC50 of Drug B alone (nM) | IC50 of Drug A in combination (nM) | IC50 of Drug B in combination (nM) | FIC of Drug A | FIC of Drug B | Sum FIC Index (Illustrative) | Interaction |
| This compound (A) + Chloroquine (B) | Drug-Sensitive | 10 | 20 | 5 | 10 | 0.5 | 0.5 | 1.0 | Additive |
| This compound (A) + Chloroquine (B) | Chloroquine-Resistant | 10 | 200 | 6 | 80 | 0.6 | 0.4 | 1.0 | Additive |
| This compound (A) + Mefloquine (B) | Drug-Sensitive | 10 | 5 | 4 | 2 | 0.4 | 0.4 | 0.8 | Synergy |
| This compound (A) + Mefloquine (B) | Mefloquine-Resistant | 10 | 50 | 5 | 15 | 0.5 | 0.3 | 0.8 | Synergy |
This table is for illustrative purposes to demonstrate the concept of FIC indices in the context of the reported additive to synergistic effects of this compound with Chloroquine and Mefloquine.
Experimental Protocols
The following outlines a general methodology for assessing the in vitro synergistic effects of antimalarial drug combinations, based on standard laboratory practices.
In Vitro Antimalarial Synergy Assay (Fixed Ratio Method)
-
Parasite Culture: Plasmodium falciparum strains (both drug-sensitive and drug-resistant) are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax, at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Stock solutions of this compound, Chloroquine, and Mefloquine are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, the drugs are tested alone and in fixed-ratio combinations. For example, ratios of the drugs' respective 50% inhibitory concentrations (IC50s) can be used (e.g., 4:1, 3:2, 2:3, 1:4). A row with each drug alone in serial dilutions is included to determine the individual IC50 values. Control wells containing infected red blood cells without any drug and uninfected red blood cells are also included.
-
Parasite Inoculation: Asynchronous or synchronized parasite cultures (typically at the ring stage) are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.
-
Incubation: The plates are incubated for 48-72 hours under the same conditions as the parasite culture.
-
Assessment of Parasite Growth Inhibition: Parasite growth is quantified using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of parasites per 1000 erythrocytes is counted.
-
Fluorometric Assays: Using DNA-intercalating dyes like SYBR Green I or PicoGreen. The fluorescence intensity is proportional to the parasite biomass.
-
Enzymatic Assays: Measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP2).
-
Radiolabel Incorporation: Measuring the incorporation of [³H]-hypoxanthine by the parasites.
-
-
Data Analysis and FIC Calculation:
-
The IC50 for each drug alone and for the combinations is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The sum FIC index is the sum of the individual FICs: Sum FIC Index = FIC of Drug A + FIC of Drug B
-
The interaction is classified based on the sum FIC index as described above. An isobologram, a graphical representation of the drug interaction, can also be constructed.
-
Mechanisms of Action and Signaling Pathways
The synergistic interaction between this compound and Chloroquine or Mefloquine likely stems from their distinct mechanisms of action, targeting different pathways within the malaria parasite.
This compound: The Endoperoxide Pathway
This compound, as a synthetic peroxide, is believed to share a mechanism of action with the artemisinin class of antimalarials. Its activity is dependent on the intraparasitic environment.
Caption: Proposed mechanism of action for this compound.
Chloroquine: Heme Detoxification Inhibition
Chloroquine's primary mode of action is the disruption of hemozoin formation in the parasite's digestive vacuole.
Caption: Chloroquine's mechanism of heme detoxification inhibition.
Mefloquine: Multiple Potential Targets
The precise mechanism of mefloquine is not fully elucidated, but it is believed to interfere with protein synthesis and other cellular processes.
Caption: Postulated mechanisms of action for Mefloquine.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro antimalarial drug synergy study.
Caption: Experimental workflow for in vitro drug synergy testing.
Conclusion
The available evidence strongly suggests that this compound acts additively or synergistically with both Chloroquine and Mefloquine against Plasmodium falciparum in preclinical models. This favorable interaction profile, coupled with the distinct mechanisms of action of these drugs, supports the rationale for further investigation of this compound-based combination therapies. Such combinations hold the potential to be effective treatment options, particularly in regions with high levels of drug resistance. Further studies are warranted to determine the precise quantitative nature of these synergistic interactions against a broader range of clinical isolates and to evaluate their efficacy and safety in clinical trials.
Arteflene: A Comparative Analysis of its Activity Against Drug-Resistant Malaria
A notable lack of cross-resistance between the synthetic peroxide antimalarial, Arteflene (Ro 42-1611), and existing antimalarial agents has been demonstrated in preclinical studies. This guide provides a comparative overview of this compound's performance, supported by available experimental data, and details the methodologies used in these assessments. This information is intended for researchers, scientists, and professionals in the field of drug development.
This compound, a synthetic derivative of the naturally occurring peroxide yingzhaosu, has shown significant promise in overcoming resistance to conventional antimalarial drugs. Unlike artemisinin and its derivatives, which have seen the emergence of resistance in various regions, this compound appears to operate via a distinct mechanism of action, thereby retaining its efficacy against parasite strains that are resistant to other treatments.
Data Presentation: In Vitro Antimalarial Activity
The following table summarizes the available quantitative data and qualitative findings on the in vitro activity of this compound compared to other antimalarials against resistant P. falciparum strains.
| Antimalarial Drug | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |
| This compound | FcB1-Columbia | Chloroquine-Resistant | 49 | [2] |
| Chloroquine-Resistant Strains | Chloroquine-Resistant | More active than against sensitive strains | [1] | |
| Mefloquine-Resistant Strains | Mefloquine-Resistant | No cross-resistance observed | [1] | |
| Quinine-Resistant Strains | Quinine-Resistant | No cross-resistance observed | [1] | |
| Artemisinin | FcB1-Columbia | Chloroquine-Resistant | 0.35 | [2] |
| Artemether | FcB1-Columbia | Chloroquine-Resistant | 0.1 | [2] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Furthermore, drug interaction studies have revealed that this compound has an additive to synergistic effect when combined with chloroquine, mefloquine, and quinine, with no antagonism observed.[1]
Experimental Protocols
The in vitro antimalarial activity and cross-resistance profiles of this compound were primarily determined using the isotopic [³H]-hypoxanthine uptake inhibition assay. This method is a standard for assessing the susceptibility of P. falciparum to antimalarial drugs.
Detailed Methodology: [³H]-Hypoxanthine Uptake Inhibition Assay
1. Parasite Culture and Synchronization:
-
Plasmodium falciparum strains (both drug-sensitive and drug-resistant) are cultured in vitro using standard techniques in a 5% CO₂ atmosphere at 37°C.[2]
-
The cultures are synchronized to the ring stage of the parasite's life cycle, typically by a combination of gelatin and 5% D-sorbitol lysis.[2] This ensures that the drug's effect is measured on a specific developmental stage.
2. Drug Plate Preparation:
-
Serial dilutions of the antimalarial drugs (this compound and comparators) are prepared in a 96-well microtiter plate.
-
The drug solutions are typically prepared in a suitable solvent and then diluted with the culture medium.
3. In Vitro Drug Susceptibility Assay:
-
Synchronized parasite cultures at the ring stage (0.5-1% parasitemia, 1% hematocrit) are added to the drug-containing wells of the microtiter plate.[2]
-
The plates are incubated for a total of 42-48 hours.
4. Radiolabeling and Harvest:
-
After an initial incubation period (e.g., 24 hours), [³H]-hypoxanthine is added to each well. Hypoxanthine is a purine precursor that is actively incorporated by the parasites for DNA and RNA synthesis.
-
The plates are incubated for a further 18-24 hours to allow for the uptake of the radiolabel by viable parasites.
-
The assay is terminated by freezing the plates, and the contents of each well are harvested onto glass fiber filters.
5. Measurement and Data Analysis:
-
The amount of incorporated [³H]-hypoxanthine on the filters is measured using a scintillation counter.
-
The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis. The IC50 represents the drug concentration at which parasite growth (as measured by hypoxanthine uptake) is inhibited by 50%.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining antimalarial IC50 values.
Signaling Pathways
Caption: Contrasting mechanisms of this compound and Artemisinin.
The distinct mechanism of action of this compound is a key factor in its ability to circumvent existing drug resistance. While artemisinin's activity is understood to be dependent on its interaction with heme, leading to the generation of carbon-centered radicals that alkylate parasite proteins, evidence suggests that this compound's activation pathway may be different. For instance, synthetic heme models that potentiate the activity of artemisinin have been shown to have no effect on the activity of this compound, pointing to a heme-independent or a distinctly different heme-dependent activation process. This mechanistic divergence is crucial as it implies that mutations conferring resistance to artemisinins are unlikely to affect the efficacy of this compound.
References
Validating the Antimalarial Target of Arteflene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arteflene, a synthetic peroxide antimalarial, and its potential molecular target. It aims to offer an objective overview supported by available experimental data and detailed methodologies to aid in further research and drug development.
Executive Summary
This compound is a synthetic endoperoxide antimalarial agent. While its precise mechanism of action is not fully elucidated, it is believed to share a common pathway with artemisinin-based compounds, involving the iron-mediated cleavage of its endoperoxide bridge within the Plasmodium falciparum parasite. This process generates reactive oxygen species (ROS), leading to widespread, non-specific alkylation and damage to parasite proteins and other macromolecules, ultimately resulting in parasite death.
One of the key putative targets for the artemisinin class of drugs, and by extension this compound, is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), known as PfATP6. However, the interaction with this target remains a subject of scientific debate. This guide explores the evidence for PfATP6 as a target and compares this compound's activity with other prominent antimalarials.
Comparative Performance of Antimalarials
Table 1: In Vitro Efficacy (IC50 in nM) of Various Antimalarials against P. falciparum
| Antimalarial Drug | P. falciparum Strain | IC50 (nM) | Reference Strain Information |
| This compound | Data Not Available | - | - |
| Mefloquine | K1 (CQ-resistant) | ~11 | CQ-resistant |
| Chloroquine | 3D7 (CQ-sensitive) | 8.6 ± 0.4 | CQ-sensitive |
| K1 (CQ-resistant) | 155 ± 11.4 | CQ-resistant | |
| Artemisinin | 3D7 (CQ-sensitive) | 26.6 (range: 6.8–43.1)[1][2] | CQ-sensitive |
| African isolates (CQ-S) | 11.4 | Chloroquine-susceptible | |
| African isolates (CQ-R) | 7.67 | Chloroquine-resistant |
Note: IC50 values can vary significantly between studies due to differences in parasite strains, assay conditions, and methodologies. The data presented here are for illustrative purposes and are drawn from multiple sources.
A clinical trial in children with uncomplicated P. falciparum malaria in Gabon compared a single oral dose of this compound (25 mg/kg) with mefloquine (15 mg/kg). The study found that single-dose this compound was not effective, with a cure rate of only 5% at day 28, compared to 100% for mefloquine[3].
Investigating the Molecular Target: PfATP6
The current leading hypothesis for a specific target of artemisinins is PfATP6. This has been investigated primarily through heterologous expression systems, where the parasite protein is expressed in a more easily manipulated organism, such as yeast (Saccharomyces cerevisiae) or Xenopus laevis oocytes.
Signaling Pathway
The proposed mechanism involves the disruption of calcium homeostasis within the parasite, mediated by the inhibition of PfATP6.
Caption: Proposed mechanism of this compound via PfATP6 inhibition.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing: SYBR Green I Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.
Experimental Workflow:
References
- 1. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. This compound compared with mefloquine for treating Plasmodium falciparum malaria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Antimalarial Activity of Arteflene
For Researchers, Scientists, and Drug Development Professionals
Arteflene (Ro 42-1611), a synthetic peroxide antimalarial derived from the Chinese plant extract yingzhaosu, has demonstrated significant promise in combating malaria. This guide provides a comprehensive comparison of its activity in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed methodologies. This analysis reveals a notable disparity between its moderate in vitro potency and its high in vivo efficacy, suggesting a complex mechanism of action likely involving metabolic activation.
Quantitative Comparison of Antiplasmodial Activity
The following tables summarize the quantitative data on the efficacy of this compound against Plasmodium parasites, comparing its performance with standard antimalarial agents.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Drug | P. falciparum Strain | Resistance Phenotype | IC₅₀ (nM) |
| This compound | Drug-Resistant | - | More active than against sensitive strains[1] |
| This compound Metabolite (Ro 47-6936) | P. falciparum | - | ~4 times less active than this compound[2] |
| Chloroquine | - | Sensitive | - |
| Mefloquine | - | Sensitive | - |
| Artemisinin | Chloroquine-Resistant (FCM 29) | Chloroquine-Resistant | 7.67[3] |
| Artemisinin | Chloroquine-Sensitive | Chloroquine-Sensitive | 11.4[3] |
Table 2: In Vivo Activity of this compound against Plasmodium berghei in Mice (4-Day Suppressive Test)
| Drug | Administration Route | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) |
| This compound | Parenteral | Lower than oral | - |
| This compound | Oral | 4-5 fold higher dose needed than parenteral for similar activity[2] | - |
| Chloroquine | - | - | - |
| Mefloquine | - | - | - |
| Quinine | - | - | - |
| Artemether | - | - | - |
| Artesunic Acid | - | - | - |
Note: While specific ED₅₀ and ED₉₀ values for this compound were not detailed in the available search results, it is established that it is highly effective at low doses when administered parenterally.[1] Its suppressive and prophylactic properties are comparable to chloroquine and superior to qinghaosu, artemether, and artesunic acid.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for assessing the in vitro and in vivo antimalarial activity of compounds like this compound.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)
This method assesses the inhibition of parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.
-
Parasite Culture: Plasmodium falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: The test compounds are serially diluted and added to 96-well microtiter plates.
-
Infection: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.
-
Incubation: The plates are incubated for 48 hours in a controlled atmosphere.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.
-
Harvesting and Measurement: The contents of the wells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.
Figure 1: Workflow for the in vitro antiplasmodial activity assay.
In Vivo 4-Day Suppressive Test (Peter's Test)
This standard test evaluates the efficacy of an antimalarial compound in a rodent model.
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound is administered to groups of mice at various doses, typically starting a few hours after infection and continuing daily for four days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression. The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) is then determined.
Figure 2: Workflow for the in vivo 4-day suppressive test.
Mechanism of Action: The Role of Heme and Metabolic Activation
The antimalarial activity of this compound, like other artemisinin-type compounds, is dependent on its endoperoxide bridge. The prevailing hypothesis for its mechanism of action involves the following steps:
-
Activation by Heme: Inside the malaria parasite, which digests hemoglobin and releases large amounts of heme, the endoperoxide bridge of this compound is cleaved by ferrous iron (Fe²⁺) from heme.
-
Generation of Radicals: This cleavage generates highly reactive carbon-centered radicals.
-
Alkylation of Parasite Components: These radicals then alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.
Interestingly, the observation that this compound's in vivo activity is significantly higher than its in vitro activity strongly suggests the formation of an active metabolite.[1] Studies have shown that this compound undergoes extensive first-pass metabolism, and a metabolite (Ro 47-6936) has been identified that, while less potent than the parent compound in vitro, likely contributes significantly to the overall therapeutic effect in vivo.[2]
Furthermore, one study found that a synthetic heme model (Mn-TPPS) did not enhance the in vitro activity of this compound, in contrast to its synergistic effect with artemisinin and β-artemether. This suggests potential differences in the specifics of their activation mechanism.
Figure 3: Proposed mechanism of action of this compound.
Conclusion
This compound is a potent antimalarial agent with a notable characteristic: its in vivo efficacy surpasses expectations based on its in vitro activity. This discrepancy is likely due to its conversion to an active metabolite. While it shows greater potency against drug-resistant P. falciparum strains in vitro, further research is needed to provide a more detailed quantitative comparison with standard antimalarials across a wider range of parasite strains. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research and development of this promising antimalarial compound.
References
Head-to-Head Clinical Trial Landscape: Arteflene Derivatives Versus Standard Artemisinin-based Combination Therapies (ACTs)
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum necessitates the continued development and evaluation of novel antimalarial agents. This guide provides a comparative overview of the clinical performance of an arteflene-like compound, artefenomel, in combination therapy against established standard Artemisinin-based Combination Therapies (ACTs). Direct head-to-head clinical trials of this compound in a combination therapy against a standard ACT are not available in published literature. Early trials of this compound as a monotherapy demonstrated a lack of efficacy and a high potential for resistance development. Therefore, this guide focuses on the most clinically advanced this compound derivative, artefenomel (OZ439), in combination with piperaquine (PQP), and compares its performance with standard ACTs based on available clinical trial data.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from key clinical trials of artefenomel-piperaquine and standard ACTs.
Table 1: Efficacy of Artefenomel-Piperaquine in Uncomplicated P. falciparum Malaria (Phase II Trial)
| Treatment Arm (Single Dose) | N (Per Protocol) | PCR-Adjusted Adequate Clinical and Parasitological Response (ACPR) at Day 28 (95% CI) |
| 800 mg Artefenomel + 640 mg PQP | - | 70.8% (61.13–79.19) |
| 800 mg Artefenomel + 960 mg PQP | - | 68.4% (59.13–76.66) |
| 800 mg Artefenomel + 1440 mg PQP | - | 78.6% (70.09–85.67) |
Data from Macintyre et al. (2017)
Table 2: Efficacy of Standard ACTs in Uncomplicated P. falciparum Malaria (Representative Data from Various Trials)
| Treatment Arm (Standard Regimen) | N | PCR-Adjusted ACPR at Day 28 (unless specified) (95% CI) |
| Dihydroartemisinin-Piperaquine (DP) | 1136 | 97.6% (vs. AL) |
| Artemether-Lumefantrine (AL) | 1136 | 95.5% (vs. DP) |
| Artesunate-Amodiaquine (ASAQ) | - | 97.51% (94.6–99.1%) |
Data from various sources, including large-scale comparative trials.
Table 3: Common Adverse Events Reported for Artefenomel-Piperaquine and Standard ACTs
| Drug Combination | Common Adverse Events |
| Artefenomel-Piperaquine | Vomiting |
| Dihydroartemisinin-Piperaquine | Headache, cough, fever |
| Artemether-Lumefantrine | Headache, dizziness, anorexia, nausea |
| Artesunate-Amodiaquine | Nausea, vomiting, abdominal pain |
Experimental Protocols
Below are summaries of the methodologies employed in the key clinical trials cited.
Artefenomel-Piperaquine Phase II Trial
-
Study Design: A randomized, double-blind, single-dose, multicenter phase II trial.
-
Patient Population: Patients aged > 0.5 years to ≤ 70 years with uncomplicated P. falciparum malaria. A significant portion of the study population comprised children ≤ 5 years of age in Africa.
-
Inclusion Criteria: Microscopically confirmed P. falciparum mono-infection with a parasite density of 1,000 to 100,000 asexual parasites/µL.
-
Treatment: Patients received a single oral dose of 800 mg artefenomel in loose combination with ascending doses of piperaquine (640 mg, 960 mg, or 1440 mg), with doses scaled for patients < 35kg.
-
Primary Endpoint: PCR-adjusted Adequate Clinical and Parasitological Response (ACPR) at Day 28 post-dose.
-
Follow-up: Patients were followed for clinical signs, safety assessments, and pharmacokinetics up to Day 42, with an extended follow-up to Day 63 at selected sites.
Standard ACT Clinical Trials (General Protocol Outline)
-
Study Design: Typically open-label or randomized controlled trials comparing the efficacy and safety of different ACTs.
-
Patient Population: Generally children and adults with uncomplicated P. falciparum malaria. Specific age and weight criteria vary by study.
-
Inclusion Criteria: Confirmed P. falciparum infection with parasite density within a specified range, and presence of fever or history of fever.
-
Treatment Regimens:
-
Dihydroartemisinin-Piperaquine (DP): Once-daily for three days.
-
Artemether-Lumefantrine (AL): Twice-daily for three days.
-
Artesunate-Amodiaquine (ASAQ): Once-daily for three days.
-
-
Primary Endpoint: PCR-corrected ACPR at Day 28 or Day 42.
-
Follow-up: Typically 28 or 42 days, with scheduled visits for clinical and parasitological assessments.
Mechanism of Action and Signaling Pathway
The proposed mechanism of action for artemisinins, including this compound and its derivatives, centers on the activation of the endoperoxide bridge within the parasite's food vacuole. This process is thought to be iron-mediated, primarily by heme released from the digestion of hemoglobin.
Caption: Proposed mechanism of action for artemisinin and its derivatives.
The diagram illustrates the iron-mediated activation of the artemisinin endoperoxide bridge, leading to the formation of cytotoxic free radicals that damage parasite proteins, ultimately resulting in parasite death. This mechanism is believed to be shared by this compound and artefenomel.
Conclusion
Based on the available clinical data, the artefenomel-piperaquine combination, in the single-dose regimens tested, did not achieve the target efficacy of >95% PCR-adjusted ACPR at day 28, which is the standard for new antimalarial therapies. In contrast, standard ACTs like dihydroartemisinin-piperaquine, artemether-lumefantrine, and artesunate-amodiaquine consistently demonstrate high efficacy rates in numerous clinical trials. The development of this compound and its derivatives highlights the ongoing challenge of identifying new, highly effective, and well-tolerated antimalarial agents. While the single-dose potential of artefenomel was a significant advantage, its suboptimal efficacy in phase II trials has hindered its progression. Further research may explore different partner drugs or dosing regimens for artefenomel, but as it stands, standard ACTs remain the cornerstone of uncomplicated malaria treatment.
Arteflene: A Comparative Analysis of Efficacy Against Drug-Sensitive and Drug-Resistant Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Arteflene (Ro 42-1611), a synthetic peroxide antimalarial, has demonstrated significant activity against Plasmodium falciparum, the deadliest species of malaria parasite. This guide provides a comparative overview of its efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, supported by available experimental data.
In Vitro Efficacy: A Tale of Two Parasites
In vitro studies are fundamental in determining the intrinsic activity of an antimalarial compound against the parasite. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of parasite growth, is a key metric.
Interestingly, early research indicated that this compound is not only effective against drug-sensitive parasites but may be even more potent against certain drug-resistant strains. One study reported that this compound was consistently more active against drug-resistant strains of P. falciparum than against drug-sensitive ones[1]. This suggests that the mechanisms of resistance to conventional antimalarials like chloroquine may not confer cross-resistance to this compound and could potentially even sensitize the parasite to its effects.
The available quantitative data, while limited from a single comparative study, supports the activity of this compound against both sensitive and resistant parasites.
| Strain | Resistance Profile | This compound IC50 (nM) | Reference |
| NF54 | Drug-Sensitive | ~50 | Calculated from a reported pIC50 of 7.3. |
| FcB1-Columbia | Chloroquine-Resistant | 49 | From a study on the in vitro potentiation of artemisinin and synthetic endoperoxide antimalarial drugs by metalloporphyrins. This study used the [³H]-hypoxanthine incorporation method to determine the IC50 values after a 32-hour incubation period with the drug. |
Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental protocols. A direct head-to-head comparison in a single study using a standardized protocol would provide a more definitive comparison.
Experimental Protocols
The determination of in vitro antiplasmodial activity is crucial for the evaluation of new compounds. A widely accepted and standardized method is the [³H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.
[³H]-Hypoxanthine Incorporation Assay Protocol
This protocol is a generalized representation of the methodology used in many in vitro antimalarial drug susceptibility studies.
1. Parasite Culture:
-
Plasmodium falciparum strains (e.g., NF54, K1, W2, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and human serum or a serum substitute like Albumax.
-
Parasite cultures are synchronized at the ring stage using methods such as sorbitol treatment.
2. Drug Preparation:
-
This compound and other control antimalarials are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the drugs are prepared in culture medium in 96-well microtiter plates.
3. In Vitro Assay:
-
Synchronized ring-stage parasites are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
The parasite suspension is added to the drug-containing wells and control wells (drug-free).
-
Plates are incubated for a specified period, often 24 to 48 hours.
4. Measurement of Parasite Growth:
-
Following the initial incubation, [³H]-hypoxanthine is added to each well.
-
The plates are incubated for a further 24 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.
-
The assay is terminated by freezing the plates.
-
The contents of the wells are harvested onto filter mats using a cell harvester.
-
The radioactivity on the filter mats is measured using a scintillation counter.
5. Data Analysis:
-
The counts per minute (CPM) are plotted against the drug concentration.
-
The IC50 values are determined by non-linear regression analysis of the dose-response curves.
Mechanism of Action and Resistance
The endoperoxide bridge in the structure of this compound, similar to artemisinins, is crucial for its antimalarial activity. It is believed that the drug is activated by intraparasitic heme iron, leading to the generation of reactive oxygen species (ROS) and other cytotoxic intermediates. These reactive species then damage parasite proteins and other macromolecules, leading to parasite death.
The observation that this compound may be more effective against some drug-resistant strains could be linked to the physiological changes in these parasites. For instance, chloroquine-resistant parasites often exhibit altered heme metabolism, which could potentially enhance the activation of this compound. Further research is needed to fully elucidate the molecular basis for this phenomenon.
Conclusion
This compound demonstrates potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. The available evidence intriguingly suggests a potential increased sensitivity in some drug-resistant parasites, a characteristic that warrants further investigation. To provide a more definitive comparative assessment, future studies should focus on head-to-head comparisons of this compound against a comprehensive panel of well-characterized drug-sensitive and multidrug-resistant P. falciparum strains using standardized in vitro protocols. Such data will be invaluable for guiding the future development and potential deployment of this promising antimalarial agent.
References
A Comparative Analysis of Arteflene and Chloroquine: Therapeutic and Prophylactic Potential
In the landscape of antimalarial drug development, a thorough evaluation of novel compounds against established therapies is paramount for advancing clinical practice and combating drug resistance. This guide provides a detailed comparison of arteflene, a synthetic endoperoxide antimalarial, and chloroquine, a long-standing quinoline-based drug, assessing their therapeutic and prophylactic efficacy. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
This compound, a derivative of the artemisinin class of drugs, generally exhibits rapid parasite clearance, a hallmark of artemisinins. Chloroquine, historically a first-line treatment, remains effective in regions without widespread resistance, but its utility is significantly hampered otherwise. Direct comparative clinical data between this compound and chloroquine is limited; therefore, data from other artemisinin derivatives, such as artemether, are used as a proxy to draw meaningful comparisons. In vitro studies suggest that this compound and its class are potent against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Quantitative Data Comparison
The following tables summarize key quantitative data from various in vitro and in vivo studies to facilitate a direct comparison of the two compounds.
Table 1: In Vitro Efficacy against P. falciparum
| Drug | Strain | IC50 (nM) | Citation |
| Chloroquine | 3D7 (sensitive) | 19.6 | [1] |
| Chloroquine | K1 (resistant) | 275 ± 12.5 | [2] |
| Chloroquine | Field Isolates (Ghana) | 19.6 | [1] |
| Artemether | Field Isolates (Ghana) | 2.1 | [1] |
| Artesunate | Field Isolates (Ghana) | 3.8 | [1] |
| Dihydroartemisinin | Field Isolates (Ghana) | 1.0 | [1] |
Note: IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Therapeutic Efficacy (Uncomplicated P. falciparum Malaria)
| Drug | Parameter | Value | Population | Citation |
| This compound (single dose) | Parasite Clearance (48h) | 80% of patients parasite-free | 30 male patients (12-42 years) | [3] |
| Fever Resolution (12h) | 80% of patients afebrile | 30 male patients (12-42 years) | [3] | |
| Day 28 Cure Rate | 5% (1 of 20 patients) | Children | [4] | |
| Artemether-Lumefantrine | Parasite Clearance (24h) | 76% aparasitemic | 123 patients (including 18 children) | [5] |
| Median Parasite Clearance Time | 18 hours | 123 patients (including 18 children) | [5] | |
| Chloroquine | Parasite Clearance (24h) | 60% aparasitemic | 123 patients (including 18 children) | [5] |
| Median Parasite Clearance Time | 24 hours | 123 patients (including 18 children) | [5] | |
| Day 28 Uncorrected Cure Rate (P. vivax) | 90.8% | Adults and children | [6][7] | |
| Artemether | Mean Parasite Clearance Time | 36.7 hours | 30 Gambian children | [8] |
| Chloroquine | Mean Parasite Clearance Time | 48.4 hours | 30 Gambian children | [8] |
Table 3: Prophylactic Potential
| Drug | Study Type | Outcome | Population | Citation |
| Chloroquine (weekly) | Randomized Controlled Trial | Reduced placental malaria vs. SP-IPTp | Pregnant women in Malawi | [9] |
| This compound | Preclinical (in vivo) | Good potential for prophylactic activity | Mice | [10] |
Mechanisms of Action
The disparate chemical structures of this compound and chloroquine are reflected in their distinct mechanisms of action against the malaria parasite.
Chloroquine: This 4-aminoquinoline acts primarily during the intraerythrocytic stage of the parasite's lifecycle. The parasite digests hemoglobin within its acidic food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates in the acidic food vacuole and interferes with this detoxification process by capping hemozoin molecules, preventing further polymerization. The resulting buildup of free heme is toxic to the parasite, leading to its death.[11] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the food vacuole.
This compound: As a synthetic peroxide and an artemisinin derivative, this compound's mechanism is believed to be initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intraparasitic iron, particularly from heme.[12] This cleavage generates highly reactive carbon-centered free radicals. These radicals are thought to alkylate and damage a variety of parasite proteins and other macromolecules, leading to widespread cellular damage and parasite death.[12] This non-specific mode of action is likely responsible for the rapid parasite clearance observed with artemisinin-based compounds.[13]
Caption: Mechanisms of action for Chloroquine and this compound.
Experimental Protocols
Standardized protocols are crucial for the evaluation of antimalarial compounds. Below are summaries of widely used methods for in vitro and in vivo testing.
In Vitro Drug Susceptibility Testing: SYBR Green I-based Assay
This assay is a common method for determining the 50% inhibitory concentration (IC50) of a drug against P. falciparum.
-
Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes.
-
Drug Dilution: The test drug is serially diluted in 96-well microplates.
-
Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells and incubated for 72 hours under controlled atmospheric conditions (low O2, high CO2).[14]
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added.[15]
-
Fluorescence Measurement: The plate is read using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations to generate a dose-response curve, from which the IC50 value is calculated.[16]
Caption: Workflow for in vitro SYBR Green I drug susceptibility assay.
In Vivo Therapeutic Efficacy Testing: 4-Day Suppressive Test (Peters' Test)
This murine model is a standard for assessing the in vivo efficacy of antimalarial compounds.
-
Infection: Mice are infected intraperitoneally or intravenously with a known number of Plasmodium berghei-parasitized red blood cells.[17][18]
-
Drug Administration: Treatment with the test compound (e.g., this compound or Chloroquine) or a vehicle control is initiated a few hours after infection. The drug is typically administered orally or subcutaneously once daily for four consecutive days.[19]
-
Parasitemia Monitoring: On the fifth day (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse. The smears are stained, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.[19]
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of the control group to calculate the percent suppression of parasitemia. The 50% and 90% effective doses (ED50 and ED90) can be determined by testing a range of drug doses.[19]
-
Prophylactic Adaptation: For prophylactic studies, the drug is administered prior to infection, and the subsequent development of parasitemia is monitored.[19]
Caption: Workflow for the 4-day suppressive test in mice.
Conclusion
The available data suggests that this compound, in line with other artemisinin derivatives, offers rapid parasite clearance and is effective against chloroquine-resistant P. falciparum strains. However, a single-dose regimen of this compound monotherapy has shown a high recrudescence rate, indicating the need for combination therapy, which is the current standard for all artemisinins. Chloroquine remains a viable therapeutic and prophylactic option in areas with susceptible parasite populations due to its longer half-life. The choice between these compounds in a clinical or developmental setting is heavily influenced by local resistance patterns. Further head-to-head clinical trials are necessary to definitively establish the comparative therapeutic and prophylactic potential of this compound versus chloroquine.
References
- 1. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 2. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Ro 42-1611 (this compound) in the treatment of patients with mild malaria: a clinical trial in Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound compared with mefloquine for treating Plasmodium falciparum malaria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemether-Lumefantrine Versus Chloroquine for the Treatment of Uncomplicated Plasmodium knowlesi Malaria: An Open-Label Randomized Controlled Trial CAN KNOW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Artemether-Lumefantrine and Chloroquine against Plasmodium vivax: A Randomized Open Label Trial in Central Ethiopia | PLOS One [journals.plos.org]
- 7. In Vivo Efficacy of Artemether-Lumefantrine and Chloroquine against Plasmodium vivax: A Randomized Open Label Trial in Central Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of artemether and chloroquine for severe malaria in Gambian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Controlled Clinical Trial of Chloroquine as Chemoprophylaxis or Intermittent Preventive Therapy to Prevent Malaria in Pregnancy in Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 17. med.nyu.edu [med.nyu.edu]
- 18. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmv.org [mmv.org]
Comparative Analysis of Arteflene's Active Metabolites in Antimalarial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteflene (Ro 42-1611) is a synthetic endoperoxide antimalarial agent, developed as an analog of the naturally occurring peroxide yingzhaosu A. Like other endoperoxide antimalarials, its therapeutic action is believed to be initiated through an iron-mediated activation process within the Plasmodium falciparum parasite. This activation leads to the generation of cytotoxic carbon-centered radicals, which are ultimately responsible for the drug's parasiticidal effects. Understanding the metabolic fate of this compound is crucial, as its metabolites may contribute to its overall efficacy and pharmacokinetic profile. This guide provides a comparative analysis of the known active metabolites of this compound, supported by available experimental data.
Data Presentation: In Vitro Antimalarial Activity
The following table summarizes the available quantitative data on the in vitro activity of this compound and its primary active metabolite against Plasmodium falciparum.
| Compound | Metabolite of | P. falciparum Strain(s) | IC50 (nM) | Potency Relative to Parent Drug | Reference |
| This compound | - | Not Specified | 70 | - | [1] |
| Ro 47-6936 (8-hydroxythis compound) | This compound | P. falciparum | Not Reported | ~4-fold less potent | [2] |
| Enone Metabolite | This compound | Not Reported | Not Reported | Not Reported | |
| 8-hydroxythis compound glucuronide | This compound | Not Reported | Not Reported | Not Reported |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (General Protocol)
The 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum is commonly determined using in vitro growth inhibition assays. A widely used method is the SYBR Green I-based fluorescence assay.
Objective: To determine the concentration of a compound that inhibits parasite growth by 50%.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)
-
Human red blood cells (O+)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Lysis buffer (containing SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in complete medium with human red blood cells to a desired parasitemia (e.g., 0.5-1%).
-
Drug Dilution: The test compounds are serially diluted in complete medium in a 96-well plate.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The plate is incubated in the dark to allow for cell lysis and DNA staining. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is then measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression analysis.
HPLC-UV Method for the Determination of this compound and Metabolites (General Parameters)
A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a common technique for the quantitative analysis of this compound and its metabolites in biological matrices.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm)
Mobile Phase (example):
-
A: Acetonitrile with 0.1% formic acid
-
B: Water with 0.1% formic acid
-
Gradient elution is typically used.
Detection:
-
UV detection at a wavelength appropriate for the compounds of interest (e.g., 210-260 nm).
Sample Preparation:
-
Plasma or serum samples typically require a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction (SPE).
Mandatory Visualization
This compound Metabolic Activation Pathway
The following diagram illustrates the proposed metabolic activation pathway of this compound, leading to the formation of its key metabolites.
Caption: Proposed metabolic pathway of this compound.
Discussion
The available data indicates that this compound undergoes extensive metabolism, with the formation of at least one active metabolite, Ro 47-6936 (8-hydroxythis compound). Although this metabolite is less potent than the parent drug, its formation contributes to the overall in vivo antimalarial activity of this compound, particularly after oral administration where first-pass metabolism is significant.[2]
Other identified metabolites include an enone, formed via the rearrangement of the carbon-centered radical intermediate, and a glucuronide conjugate of 8-hydroxythis compound.[3] The biological activities of these latter metabolites have not been quantitatively determined in the reviewed literature.
The primary mechanism of action for this compound and its active metabolites is believed to be the generation of cytotoxic radicals following the iron-mediated cleavage of the endoperoxide bridge. This process is a direct chemical action on the parasite, rather than an interaction with a specific signaling pathway. The resulting radicals can then alkylate and damage various parasitic macromolecules, leading to parasite death.
Conclusion
This compound is a prodrug that is converted to active and inactive metabolites. The primary active metabolite, Ro 47-6936, contributes to the overall therapeutic effect. Further research is required to fully characterize the antimalarial activity of all of this compound's metabolites and to elucidate their precise roles in the drug's efficacy and potential for toxicity. More detailed pharmacokinetic and pharmacodynamic studies of these metabolites would provide a more complete understanding of this compound's clinical performance.
References
Safety Operating Guide
Navigating the Disposal of Arteflene: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the antimalarial compound arteflene, tailored for researchers, scientists, and drug development professionals.
Understanding this compound's Chemical Profile
This compound (Chemical Formula: C₁₉H₁₈F₆O₃) is a synthetic peroxide, a class of compounds known for their reactivity.[1] While specific toxicological and environmental fate data for this compound are limited, its structural relationship to other artemisinin-based compounds warrants a cautious approach to its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 408.34 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Solubility | Poor in water | [4] |
| Chemical Class | Organic Peroxide | [1] |
This data is compiled from various chemical databases and extrapolated from related compounds. It should be used for guidance and not as a substitute for a formal risk assessment.
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the recommended procedures for the safe disposal of this compound and its contaminated materials. This process is designed to minimize risk to personnel and the environment.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste at the point of generation is the most critical step in ensuring safe disposal.
-
Solid this compound Waste: Collect pure this compound, residues, and heavily contaminated items (e.g., weighing boats, spatulas) in a dedicated, clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware and Personal Protective Equipment (PPE): Non-reusable labware (e.g., pipette tips, tubes) and PPE (gloves, lab coats) with minimal contamination should be collected in a designated container for chemical waste.
Step 2: Container Selection and Labeling
The choice of waste container and its proper labeling are crucial for safe storage and transport.
-
Use containers that are chemically resistant and have a secure, tight-fitting lid.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms (e.g., oxidizing, irritant, environmental hazard).
Step 3: Waste Storage
Temporary storage of this compound waste within the laboratory must adhere to safety best practices.
-
Store waste containers in a designated, well-ventilated area, away from heat sources and incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Step 4: Disposal via a Licensed Contractor
The final disposal of this compound waste must be handled by a professional and licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the collection and disposal of your this compound waste.
-
Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Retain all documentation provided by the waste disposal contractor for your records, as required by local and national regulations.
Key Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the procedures outlined above are based on established best practices for the disposal of laboratory chemical waste as described in various safety guidelines.[5][6][7] The core principle is the segregation of hazardous waste and its disposal through a certified vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. It is imperative to always consult your institution's specific EHS guidelines and local regulations, as these may contain additional requirements.
References
- 1. Ro 42-1611 (this compound), a new effective antimalarial: chemical structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C19H18F6O3 | CID 6436134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guidance for Handling Arteflene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Arteflene in a laboratory setting. The following procedures are based on available safety data for similar chemical compounds and general laboratory safety standards. Note that a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 123407-36-3) was not found during the compilation of this guidance. Therefore, the recommendations herein are based on hazard assessments for research chemicals and analogous compounds like Artemisinin.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below, providing a quick reference for its basic chemical and physical properties.
| Property | Value |
| Molecular Formula | C₁₉H₁₈F₆O₃ |
| Molecular Weight | 408.3 g/mol [1] |
| CAS Number | 123407-36-3[1] |
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Required PPE |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[3] |
Step-by-Step Handling and Disposal Plan
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Before handling, inspect all PPE for integrity.
2. Handling Procedures:
-
Wear the mandatory PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[2]
-
Wash hands thoroughly after handling the compound.[2]
3. Spill and Exposure Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.[2]
-
If inhaled: Move the person to fresh air and ensure they are comfortable for breathing. Seek medical attention if you feel unwell.[2]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep it away from strong oxidizing agents.[2]
-
Store in a locked-up area.[2]
5. Disposal Plan:
-
Dispose of this compound and its container as hazardous waste.[2]
-
Do not allow the chemical to enter drains or waterways.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
